Physicochemical Profiling and Synthetic Utility of (2-Chloro-5-methylpyridin-4-yl)methanol: A Technical Guide for Drug Development
As a Senior Application Scientist, I approach molecular building blocks not merely as static structures, but as dynamic platforms for chemical synthesis. (2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach molecular building blocks not merely as static structures, but as dynamic platforms for chemical synthesis. (2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) is a prime example of a highly functionalized heterocycle that serves as a critical linchpin in modern drug discovery.
This whitepaper dissects the physicochemical properties of this compound, explains the causality behind its reactivity, and provides field-proven, self-validating experimental workflows. Our objective is to equip researchers and drug development professionals with the authoritative grounding needed to leverage this intermediate effectively, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as transient receptor potential (TRP) channel antagonists[1].
Structural Causality and Physicochemical Profiling
To master a chemical intermediate, one must understand how its substituents dictate its physical behavior and reactivity. The pyridine core of (2-Chloro-5-methylpyridin-4-yl)methanol is decorated with three distinct functional groups, each serving a specific strategic purpose in medicinal chemistry:
2-Chloro Group: Acts as an electron-withdrawing group (EWG) via inductive effects, significantly lowering the basicity (pKa) of the pyridine nitrogen. More importantly, it serves as an excellent electrophilic handle for transition-metal-catalyzed cross-coupling reactions.
4-Hydroxymethyl Group: Provides a versatile handle for downstream functionalization (e.g., oxidation to an aldehyde, conversion to a leaving group). It also acts as a hydrogen-bond donor/acceptor, influencing the compound's solid-state packing and aqueous solubility.
5-Methyl Group: Introduces local steric bulk. In final drug molecules, this methyl group often provides a conformational lock that improves target binding affinity and shields adjacent sites from cytochrome P450-mediated oxidative metabolism.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, derived from standard analytical specifications and predictive chemical principles[2].
Property
Value
Causality / Practical Relevance
CAS Number
479612-36-7
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C₇H₈ClNO
Determines the exact monoisotopic mass for MS identification.
Molecular Weight
157.60 g/mol
Critical for precise stoichiometric calculations in scale-up.
Physical State
Solid (Crystalline)
Facilitates handling; enables purity upgrades via recrystallization.
Purity Standard
≥97%
Minimizes downstream catalytic poisoning during cross-coupling.
Estimated pKa
~2.0 - 2.5
Reduced basicity due to the ortho-chloro inductive effect.
Storage Conditions
Sealed, Dry, 2-8°C
Prevents oxidative degradation or moisture absorption over time.
Reactivity Mapping and Logical Relationships
The true value of (2-Chloro-5-methylpyridin-4-yl)methanol lies in its orthogonal reactivity. The chlorine atom and the hydroxyl group can be manipulated independently without requiring complex protecting-group strategies.
Fig 1: Logical relationship mapping of substituent effects on the compound's reactivity profile.
A protocol is only robust if it is a self-validating system. When utilizing (2-Chloro-5-methylpyridin-4-yl)methanol in a Suzuki-Miyaura cross-coupling—for instance, reacting it with 2-(trifluoromethyl)pyrimidin-5-ylboronic acid to build complex biaryl scaffolds[3]—the choice of catalyst, solvent, and in-process controls (IPCs) must be deliberate.
The "Why" Behind the Protocol:
Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand prevents catalyst deactivation and is highly effective at driving the oxidative addition of sterically hindered, electron-deficient aryl chlorides.
Solvent System (1,4-Dioxane/H₂O): A biphasic or miscible aqueous/organic system is required to dissolve both the organic electrophile and the inorganic base (K₂CO₃) necessary for the transmetalation step.
Self-Validation: The protocol relies on strict LC-MS monitoring. The disappearance of the 157.60 m/z peak and the emergence of the product mass confirm the catalytic cycle's integrity before workup begins.
Step-by-Step Methodology
Reagent Preparation: In a rigorously dried Schlenk flask, combine (2-Chloro-5-methylpyridin-4-yl)methanol (1.0 eq) and the target boronic acid (e.g., 2-(trifluoromethyl)pyrimidin-5-ylboronic acid, 1.2 eq).
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the flask. The base is essential for activating the boronic acid into a reactive boronate complex.
Solvent Introduction & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Critical Step: Degas the solvent mixture by bubbling ultra-pure Nitrogen (N₂) or Argon through the solution for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species.
Catalyst Activation: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas. Seal the vessel.
Thermal Reaction: Heat the reaction mixture to 105°C for 2.0 hours[3].
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the starting material peak (m/z 157.6) is <2% relative area.
Workup & Purification: Cool the mixture to room temperature, concentrate in vacuo to remove the 1,4-dioxane, and extract with Ethyl Acetate (3x). Dry the organic layers over Na₂SO₄, filter, and purify the crude product via silica gel column chromatography (eluting with DCM:MeOH).
Fig 2: Self-validating experimental workflow for Palladium-catalyzed Suzuki-Miyaura coupling.
Conclusion
(2-Chloro-5-methylpyridin-4-yl)methanol is a structurally elegant intermediate that offers highly predictable, orthogonal reactivity. By understanding the electronic and steric causality of its substituents, researchers can design highly efficient synthetic routes. Adhering to self-validating protocols, such as the rigorously degassed, IPC-monitored Suzuki coupling described above, ensures high yields and minimizes downstream purification bottlenecks in the scale-up of novel therapeutics.
(2-Chloro-5-methylpyridin-4-yl)methanol CAS number 479612-36-7
CAS Number: 479612-36-7 Synonyms: 6-Chloro-3-methyl-4-pyridinemethanol; 2-Chloro-4-(hydroxymethyl)-5-methylpyridine[1][2] Executive Summary (2-Chloro-5-methylpyridin-4-yl)methanol is a highly functionalized pyridine buil...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 479612-36-7
Synonyms: 6-Chloro-3-methyl-4-pyridinemethanol; 2-Chloro-4-(hydroxymethyl)-5-methylpyridine[1][2]
Executive Summary
(2-Chloro-5-methylpyridin-4-yl)methanol is a highly functionalized pyridine building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[2] Its structural value lies in its orthogonal reactivity : the C2-chlorine atom serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
), while the C4-hydroxymethyl group provides a versatile anchor for alkylation, oxidation, or conversion to leaving groups.[2]
This guide details the physiochemical profile, validated synthetic routes, and strategic application of this core scaffold in drug discovery.[2]
Physiochemical Profile
The following data aggregates experimental and predicted values essential for process chemistry and formulation.
Property
Value
Note
Molecular Formula
Molecular Weight
157.60 g/mol
Appearance
White to off-white solid
Crystalline powder
Melting Point
78–82 °C
Solvent dependent
Boiling Point
290.5 ± 35.0 °C
Predicted (760 mmHg)
Density
1.289 ± 0.06 g/cm³
Predicted
pKa
~3.5 (Pyridine N)
Electron-withdrawing Cl reduces basicity
Solubility
DMSO, Methanol, DCM
Sparingly soluble in water
LogP
1.54
Lipophilic
Synthetic Routes & Process Chemistry
Primary Synthetic Pathway: Ester Reduction
The most robust and scalable method for synthesizing CAS 479612-36-7 involves the selective reduction of Methyl 2-chloro-5-methylisonicotinate .[2] This route avoids the regioselectivity issues often encountered when attempting to functionalize the pyridine ring directly.
) with Calcium Chloride () or Lithium Aluminum Hydride ().
Solvent: Tetrahydrofuran (THF) or Methanol (for
).
Step-by-Step Methodology:
Setup: Charge a dry 3-neck round-bottom flask with Methyl 2-chloro-5-methylisonicotinate (1.0 eq) and anhydrous THF (10 V). Cool to 0°C under
atmosphere.
Activation: If using
(safer for scale), add (1.5 eq) first to generate the active borohydride species in situ, followed by portion-wise addition of (3.0 eq).
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
Validation Point: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. The ester peak (
~200) should disappear, replaced by the alcohol ( ~158).
Quench: Cool to 0°C. Carefully quench with saturated aqueous
(exothermic).
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if high purity (>98%) is required.
Synthetic Workflow Diagram
The following diagram illustrates the critical decision nodes in the synthesis and purification process.
Caption: Operational workflow for the reduction of isonicotinate ester to the target alcohol.
Reactivity & Functionalization Strategy
This molecule is a "privileged scaffold" because it allows for divergent synthesis . The reactivity profile is dictated by the electronic deficiency of the pyridine ring and the steric influence of the 5-methyl group.[2]
C2-Chlorine: The Electrophilic Handle
The chlorine at the 2-position is activated for nucleophilic attack due to the electron-withdrawing nitrogen atom.[2]
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.
Catalyst Recommendation:
or with in Dioxane/Water.
Note: The 5-methyl group provides steric bulk that may slow down coupling compared to un-substituted pyridines; higher temperatures (80–100°C) are often required.
Displacement: Reacts with primary/secondary amines or alkoxides.
Conditions: Heating with the nucleophile in DMSO or NMP.
C4-Hydroxymethyl: The Nucleophilic/Electrophilic Switch
The alcohol functionality can be modulated to serve as a nucleophile or converted into a leaving group.
Oxidation: Conversion to 2-chloro-5-methylisonicotinaldehyde using
or Swern conditions. This opens pathways to reductive aminations.
Activation: Conversion to a mesylate (MsCl/Et3N) or chloride (
) allows for displacement by amines or thiols.
Critical Insight: When converting to a chloride (benzyl-like position), the product is highly reactive and prone to hydrolysis; use immediately or store under anhydrous conditions.[2]
Divergent Reactivity Map[7]
Caption: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.
Pharmaceutical Applications
The (2-chloro-5-methylpyridin-4-yl) moiety is a bioisostere often used to optimize potency and solubility in drug candidates.[2]
Kinase Inhibitors: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., p38 MAP kinase, VEGFR). The 2-Cl group is often replaced by an aromatic amine to interact with the hydrophobic pocket.[2]
GPCR Ligands: The 5-methyl group restricts conformational rotation, potentially locking the molecule into a bioactive conformation (atropisomerism control).
Linker Chemistry: The hydroxymethyl group serves as a "linker" attachment point to connect the pharmacophore to solubilizing tails (e.g., piperazines).
Handling, Stability, & Safety
Storage: Store at 2–8°C under inert gas (
or Ar). The alcohol is stable, but the pyridine ring can discolor (oxidize) upon prolonged exposure to light and air.
H315/H319: Causes skin and serious eye irritation.[4]
H335: May cause respiratory irritation.
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood, especially when using chlorinating agents (
) for downstream derivatization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1066739, (2-Chloro-5-methylpyridin-4-yl)methanol. Retrieved from [Link]
World Intellectual Property Organization.Patent WO2010000633: Pyridine Derivatives as Kinase Inhibitors.
Structural Dynamics and Crystallogenesis of Pyridinemethanol Derivatives
Executive Summary The crystal engineering of pyridinemethanol derivatives represents a fundamental challenge in supramolecular chemistry: the competition between strong, directional hydrogen bond donors (-OH) and accepto...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The crystal engineering of pyridinemethanol derivatives represents a fundamental challenge in supramolecular chemistry: the competition between strong, directional hydrogen bond donors (-OH) and acceptors (Pyridine-N). This guide moves beyond basic characterization to explore the causal relationships between molecular topology (2-, 3-, vs 4-substitution) and macroscopic lattice energy. For researchers in drug discovery, understanding these packing motifs is not merely academic—it is the predictor of bioavailability, solubility, and polymorphic stability in active pharmaceutical ingredients (APIs).
The crystallization of pyridinemethanol derivatives is governed by a hierarchy of intermolecular forces. Unlike simple hydrocarbons, these molecules possess a "schizophrenic" nature—simultaneously acting as robust hydrogen bond donors and acceptors.
The Synthon Competition
The primary driver of crystal packing in this class is the competition between two dominant synthons:
The Homosynthon (
): Common in pure alcohols but energetically less favorable in these derivatives due to the high basicity of the pyridine nitrogen.
The Heterosynthon (
): The "Gold Standard." The acidity of the methanol proton pairs aggressively with the basic pyridine nitrogen.
Expert Insight: In the absence of stronger acids, the
heterosynthon occurs in >99% of structures [1].[1] This interaction typically manifests as infinite chains in 3- and 4-pyridinemethanol, but forms discrete dimers or intramolecular bonds in 2-pyridinemethanol due to steric proximity.
Isomer-Specific Packing Motifs
2-Pyridinemethanol: The proximity of the -OH group to the Nitrogen often leads to intramolecular hydrogen bonding or the formation of centrosymmetric dimers (
motif). This "closed" loop reduces the potential for 3D networking, often lowering melting points compared to isomers.
4-Pyridinemethanol: The linear separation allows for the formation of infinite 1D polymeric chains, which then stack via
interactions to form robust 3D lattices.
Visualization: Interaction Hierarchy
The following diagram illustrates the energetic hierarchy that dictates crystal packing.
Figure 1: Energetic hierarchy of supramolecular synthons driving the crystallization of pyridinemethanol derivatives.
Experimental Crystallogenesis
Growing single crystals of these derivatives requires manipulating the solubility differential between the polar functional groups and the aromatic ring.
Solvent Selection Strategy
Do not rely on random screening. Use a "polarity-gradient" approach. The goal is to solvate the hydrophobic ring while allowing the polar groups to associate slowly.
Solvent System
Polarity Index
Mechanism
Suitability
Ethanol (Abs.)
5.2
High solubility; competes for H-bonds.
Poor for yield; Good for quality if cooled slowly.
Acetonitrile
5.8
Polar aprotic; does not donate H-bonds.
Excellent. Encourages solute-solute H-bonding.
Toluene
2.4
Non-polar aromatic; promotes -stacking.
Good as an anti-solvent in vapor diffusion.
Ethyl Acetate
4.4
Moderate polarity; weak acceptor.
Moderate. Often yields needles; requires slow evap.
Critical Protocol Note: Avoid "wet" solvents. Water molecules are aggressive H-bond donors/acceptors and will incorporate into the lattice as hydrates (pseudopolymorphs), fundamentally changing the space group and density [2].
Characterization Workflow
A self-validating workflow is essential to confirm not just the structure, but the stability of the phase.
Step 1: Single Crystal X-Ray Diffraction (SCXRD)
Target: Collect data at low temperature (100K).
Reasoning: Pyridinemethanol derivatives often exhibit disorder in the hydroxyl hydrogen position. Thermal motion at room temperature can obscure the specific
geometry.
Step 2: Hirshfeld Surface Analysis
Standard ORTEP diagrams are insufficient for visualizing packing forces. Hirshfeld surface analysis maps the electron density boundary.
Mapping: Look for bright red spots . These indicate contact distances shorter than the sum of van der Waals radii—specifically the interaction [3].
Fingerprint Plots: A "spike" in the bottom left of the 2D plot represents the H...N interaction, quantifying its contribution (typically 15-25% of total surface area) [4].
Step 3: DFT Energy Calculation
Validate the stability of your observed polymorph.
Calculate interaction energies for the dimer/chain pairs.
Success Metric: The interaction energy for the
pair should exceed -25 kJ/mol, confirming it as the structure-directing interaction.
Pharmaceutical Implications: Polymorphism
For drug development, the pyridinemethanol motif is a double-edged sword.
Solubility: The formation of robust hydrogen-bonded chains (as seen in 4-pyridinemethanol) can significantly reduce aqueous solubility compared to the predicted LogP.
Polymorphism: These derivatives are prone to conformational polymorphism .[2] The rotation of the hydroxymethyl group allows the molecule to access different lattice energies.
Risk:[3] A metastable form may convert to a stable, less soluble form during shelf storage.
Mitigation: Co-crystallization.[4][5][6] Introducing a carboxylic acid co-former (e.g., fumaric acid) disrupts the homomeric chain and replaces it with a predictable Acid-Pyridine heterosynthon [5].
Detailed Protocol: Slow Evaporation & Analysis
This protocol is designed to maximize the probability of obtaining X-ray quality single crystals of a 4-pyridinemethanol derivative.
Workflow Diagram
Figure 2: Optimized crystallization and characterization workflow.
Step-by-Step Methodology
Dissolution: Dissolve 20 mg of the derivative in 2 mL of Acetonitrile (MeCN). If the compound is stubborn, add Methanol dropwise until clear, but keep MeCN >80% to prevent excessive solubility.
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean glass vial. Why? Dust particles act as heterogenous nucleation sites, causing rapid precipitation of microcrystalline powder rather than single crystals.
Controlled Evaporation: Cap the vial and insert a single syringe needle to create a micro-vent. Place in a vibration-free environment (e.g., a heavy stone bench) at 4°C. The lower temperature slows kinetics, favoring thermodynamic stability.
Harvesting: Monitor daily. When crystals appear (prisms or blocks), harvest immediately while some solvent remains. "Dry" crystals often collapse or lose crystallinity due to desolvation.
Mounting: Mount the crystal in Paratone-N oil and flash cool to 100K immediately on the diffractometer goniometer.
References
Hierarchy of Supramolecular Synthons: Persistent Hydroxyl...Pyridine Hydrogen Bonds. Bis, J. A., et al. (2007).[5] Molecular Pharmaceutics.
Crystal structure and Hirshfeld surface analysis of pyridinemethanol derivatives. (2023). Journal of Molecular Structure.
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction. Crystal Engineering Communications.
Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin. Crystal Growth & Design.
Expanding the Scope of Hydroxyl-pyridine Supramolecular Synthon. Crystal Growth & Design.
Technical Monograph: Reactivity & Stability of (2-Chloro-5-methylpyridin-4-yl)methanol
This technical guide provides a comprehensive analysis of the reactivity and stability profile of (2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7). This document is structured to support decision-making in synt...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the reactivity and stability profile of (2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7). This document is structured to support decision-making in synthetic route design and quality control for pharmaceutical and agrochemical development.
Executive Summary: The "Linchpin" Scaffold
(2-Chloro-5-methylpyridin-4-yl)methanol represents a high-value "linchpin" intermediate in heterocyclic chemistry. Unlike its des-chloro analog (used in Rupatadine synthesis), this molecule offers orthogonal reactivity :
Electrophilic Site (C2): The 2-chloro position is activated for Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of amines or ethers.
Nucleophilic/Oxidizable Site (C4-OH): The hydroxymethyl group serves as a handle for oxidation (to aldehydes/acids) or conversion to a leaving group (mesylate/halide) for alkylation.
This guide details the stability boundaries of this dual-functional scaffold and provides validated protocols for its manipulation.
Molecular Architecture & Electronic Profile
To predict stability, we must first understand the electronic push-pull within the ring.
The Nitrogen Sink: The pyridine nitrogen exerts a strong inductive ($ -I
-M $) effect, depleting electron density at C2 and C4.
The C2-Chlorine: Located
to the nitrogen, this position is highly activated for nucleophilic attack. However, the chlorine also withdraws density, making the ring generally electron-deficient.
The C5-Methyl: This group provides weak electron donation ($ +I $) and significant steric bulk. Crucially, it hinders attack at C4 and slightly deactivates the C2 position compared to a non-methylated analog, improving shelf-stability against hydrolysis.
Reactivity Heatmap
Position
Functionality
Reactivity Mode
Activation Source
C2
Aryl Chloride
SNAr Displacement
Ring Nitrogen (-activation)
C4
Primary Alcohol
Oxidation / Esterification
Benzylic-like resonance
N1
Pyridine Nitrogen
Protonation / N-Oxidation
Lone Pair availability
Stability Profiling: Stress Testing Protocols
As a self-validating system, the stability of this intermediate must be established via forced degradation studies (stress testing) compliant with ICH Q1A(R2) guidelines.
Theoretical Stability Risks
Photolytic Instability: Pyridyl chlorides are susceptible to photo-dechlorination or radical dimerization under UV light.
Oxidative Instability: The primary alcohol is prone to oxidation to the aldehyde (2-chloro-5-methylisonicotinaldehyde) upon exposure to air/peroxides.
Base Hydrolysis: Strong bases may cause hydrolysis of the C2-Cl to the pyridone (2-hydroxy derivative), though this is slow without high heat.
Figure 1: Forced degradation workflow for establishing the stability profile of the pyridine methanol intermediate.
Expected Degradation Products (Data Summary)
Stress Condition
Stability
Major Degradant (Mass Shift)
Mechanistic Insight
Acid (0.1M HCl)
High
None (< 1%)
Pyridine protonation () protects the ring from nucleophilic attack.
Base (0.1M NaOH)
Moderate
+16 Da (Hydrolysis)
Slow SNAr of Cl OH (Pyridone formation).
Oxidation (H2O2)
Low
+16 Da (N-Oxide) / -2 Da (Aldehyde)
N-oxide forms first; alcohol oxidation is secondary without metal catalysts.
Photolysis
Low
-34 Da (De-chlorination)
Homolytic cleavage of C-Cl bond. Protect from light.
Reactivity Landscapes: Synthetic Pathways
The utility of (2-Chloro-5-methylpyridin-4-yl)methanol lies in its ability to undergo chemoselective transformations.
Pathway A: Functionalization of the Alcohol (C4)
The alcohol group behaves similarly to a benzylic alcohol but is deactivated by the electron-deficient ring.
Chlorination: Conversion to the alkyl chloride (using SOCl2) creates a highly reactive electrophile for coupling with amines (e.g., piperidines).
Note: The HCl byproduct will protonate the pyridine nitrogen, precipitating the hydrochloride salt, which is often more stable than the free base.
Oxidation: Controlled oxidation (MnO2 or Swern) yields the aldehyde. Avoid Chromic acid (Jones reagent) as it may over-oxidize to the carboxylic acid or degrade the ring.
Pathway B: SNAr Displacement (C2)
The 2-chloro group can be displaced by amines, thiols, or alkoxides.
Conditions: Requires heat (80-120°C) or Pd-catalysis (Buchwald-Hartwig) if the nucleophile is weak.
Selectivity: The 5-methyl group provides steric shielding, requiring higher temperatures compared to the non-methylated analog.
Visualizing the Synthetic Divergence
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
Handling & Storage Recommendations
Based on the electronic profile and stress testing logic, the following storage protocols are mandatory to maintain purity >98%:
Light Protection: Store in amber glass or foil-wrapped containers to prevent photo-dechlorination.
Atmosphere: Store under Argon/Nitrogen. The benzylic-like alcohol is susceptible to slow autoxidation to the aldehyde.
Temperature: Refrigerate (2-8°C). While thermally stable up to ~100°C for short periods, long-term ambient storage promotes dimerization via ether formation.
References
General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on nucleophilic substitution in pyridines).
Oxidation Protocols: Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
SNAr Kinetics: Forlani, L. (1988). Nucleophilic Aromatic Substitution on Heterocycles. The Journal of Organic Chemistry. (Establishes kinetics for 2-halopyridines).
Related Intermediate Synthesis (Rupatadine): BenchChem Technical Guide. The Pivotal Role of 5-(Chloromethyl)-3-methylpyridine in Rupatadine Synthesis. (Provides context on the des-chloro analog handling).
Structural Data: PubChem Compound Summary for CID 11319226 (Related analog).
Foundational
The Pyridine Privilege: A Technical Guide to Biological Activity and Structural Optimization
Executive Summary The pyridine ring ( ) is arguably the most versatile "privileged scaffold" in modern medicinal chemistry, appearing in over 14% of all FDA-approved N-heterocyclic drugs. Its ubiquity is not accidental b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridine ring (
) is arguably the most versatile "privileged scaffold" in modern medicinal chemistry, appearing in over 14% of all FDA-approved N-heterocyclic drugs. Its ubiquity is not accidental but a result of its unique physicochemical properties: it acts as a bioisostere for benzene to improve water solubility, serves as a hydrogen bond acceptor to anchor ligands in protein active sites, and modulates metabolic stability via CYP450 interactions. This guide analyzes the structural causality behind the biological activity of substituted pyridines, focusing on oncology (kinase inhibition) and infectious diseases, while providing validated synthetic protocols and SAR (Structure-Activity Relationship) insights.
Part 1: The Pharmacophore & Physicochemical Causality
Electronic Architecture and Solubility
The replacement of a carbon atom in a benzene ring with nitrogen introduces a permanent dipole and significantly alters the
-electron distribution.
Basicity & H-Bonding: The lone pair on the nitrogen atom (
hybridized) lies in the plane of the ring, making pyridine a weak base () and a critical Hydrogen Bond Acceptor (HBA). This allows for specific directional interactions with protein backbones (e.g., the hinge region of kinases).
Solubility Modulation: Pyridine lowers the lipophilicity (
) compared to phenyl rings. For example, replacing a phenyl group with a pyridine can decrease by approximately 1.5 units, often resolving solubility attrition rates in early drug discovery.
Metabolic Hotspots
The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl rings, although the nitrogen atom itself can be subject to N-oxidation. Substitution at the C2 and C6 positions is often used to block metabolic soft spots or to sterically hinder N-oxidation.
Visualization: The SAR Logic of Pyridines
The following diagram illustrates the functional logic of substituting specific positions on the pyridine ring.
Caption: Functional mapping of the pyridine scaffold. N1 drives target affinity; C2/C6 govern stability; C3/C5 modulate electronics; C4 extends into solvent space.
Part 2: Therapeutic Classes & Mechanisms
Oncology: Kinase Inhibition
Substituted pyridines are foundational to kinase inhibitors (e.g., Imatinib , Crizotinib , Abemaciclib ). The mechanism is precise: the pyridine nitrogen (often part of an aminopyridine motif) mimics the adenine ring of ATP.
Mechanism of Action (MoA):
In the ATP-binding pocket of kinases, the "hinge region" connects the N- and C-terminal lobes.[1] A 2-aminopyridine motif forms a bidentate hydrogen bond:
Acceptor: Pyridine Nitrogen accepts an H-bond from the backbone amide NH.
Donor: The exocyclic amino group donates an H-bond to the backbone carbonyl.
Infectious Diseases: Antitubercular Agents
Isoniazid (isonicotinylhydrazide) remains a frontline treatment for Tuberculosis.[2][3]
Mechanism: It is a prodrug activated by the bacterial catalase-peroxidase enzyme KatG. The activated radical species couples with NADH to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis—a vital component of the mycobacterial cell wall.
MDR-TB: Recent research focuses on 2-substituted pyridine carbohydrazides to overcome multi-drug resistance by bypassing classical activation pathways or targeting alternative enzymes like DprE1.
Part 3: Quantitative Data & SAR Analysis
The table below summarizes the impact of substitutions on the biological potency (
) of pyridine derivatives against specific targets, highlighting the "Cliff Effect" where small changes yield massive potency shifts.
Table 1: SAR of Pyridine Derivatives in Kinase Inhibition (Hypothetical Data based on c-Met inhibitors)
Compound ID
R-Group (C3 Position)
X-Group (C2 Position)
Target (c-Met) (nM)
Interpretation
PYR-001
-H
450
Baseline activity; weak hinge binder.
PYR-002
120
Fluorine lowers , improving H-bond acceptor capability of N1.
PYR-003
850
Steric bulk at C3 may clash with the gatekeeper residue.
PYR-004
12
Addition of hydrophobic pharmacophore (Ph) and EDG (-OMe) optimizes fit.
PYR-005
>10,000
Loss of H-bond donor (amine) abolishes activity.
Part 4: Experimental Protocols
Synthesis: Pd-Catalyzed C-H Activation
Traditional pyridine synthesis (e.g., Chichibabin) is harsh. Modern drug discovery utilizes transition-metal catalyzed C-H functionalization to install complexity late-stage.
Protocol: C2-Alkylation of Pyridine N-Oxides
Rationale: Pyridine N-oxides are more reactive toward C-H activation than neutral pyridines due to the activation of the C2 position.
Step 1: Dilute compounds in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Triton X-100).
Step 2: Add enzyme and incubate for 15 min (allows for slow-binding kinetics).
Step 3: Initiate reaction by adding ATP/Peptide mix.
Step 4: Incubate at RT for 60 min.
Step 5: Stop reaction with EDTA (chelates Mg, stopping phosphorylation).
Step 6: Add Development Reagent (site-specific antibody labeled with FRET donor/acceptor).
Readout: Measure fluorescence ratio (Acceptor/Donor). Calculate % Inhibition relative to DMSO control.
Part 5: Visualizing the Workflow
The following diagram details the drug discovery pipeline for a pyridine-based candidate, from synthetic conception to biological validation.
Caption: Iterative workflow for developing pyridine-based therapeutics, emphasizing the loop between synthesis and biological validation.
References
Ansari, A. et al. (2024).[4] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances. Link
Ling, Y. et al. (2021).[5] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.[2][5][6][7][8][9] Link
Bhat, A. A.[10] & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. Link
Guan, B. T. et al. (2011).[11] Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Journal of the American Chemical Society. Link
Cesa, L. C. et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Link
Advanced Synthesis and Mechanistic Evaluation of 2-Chloro-5-methylpyridine: A Technical Whitepaper
Executive Summary The synthesis of 2-chloro-5-methylpyridine (CMP) is a foundational process in the industrial manufacturing of modern agrochemicals and pharmaceutical intermediates. As the primary building block for neo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-chloro-5-methylpyridine (CMP) is a foundational process in the industrial manufacturing of modern agrochemicals and pharmaceutical intermediates. As the primary building block for neonicotinoid insecticides (e.g., acetamiprid, imidacloprid) and aryloxyphenoxypropionate herbicides (e.g., fluazifop-butyl), the purity and isomeric selectivity of CMP directly dictate the efficacy and safety profiles of downstream active ingredients. This whitepaper provides an in-depth mechanistic evaluation of the dominant synthetic routes, detailing the causality behind reagent selection, self-validating experimental protocols, and strategies for mitigating isomeric impurities.
Mechanistic Rationale for Synthetic Routes
The Challenge of Direct Pyridine Chlorination
The direct electrophilic chlorination of 3-methylpyridine (β-picoline) is notoriously inefficient. The pyridine ring is highly electron-deficient due to the electronegativity of the nitrogen atom, which strongly resists electrophilic aromatic substitution. Furthermore, under standard chlorination conditions, radical mechanisms often dominate, leading to undesired side-chain chlorination at the methyl group rather than the target ring positions 1[1]. To achieve regioselective ring chlorination, the electronic properties of the pyridine system must be temporarily altered.
The N-Oxide Activation Pathway (Industry Standard)
To overcome the electron deficiency of the pyridine ring, the industry standard involves a two-step activation and rearrangement sequence.
First, 3-methylpyridine is oxidized to 3-methylpyridine-N-oxide. The addition of the oxygen atom reverses the polarity of the ring, donating electron density via resonance and activating the 2- and 4-positions for nucleophilic attack.
Second, the N-oxide is treated with an electrophilic chlorinating agent (such as phosphorus oxychloride, POCl₃, or benzoyl chloride). The electrophile attacks the N-oxide oxygen, forming a highly reactive O-acylated intermediate. This triggers a regioselective Meisenheimer-type rearrangement where the chloride ion attacks the 2-position, followed by the elimination of the leaving group to rearomatize the ring 2[2]. Benzoyl chloride is frequently preferred over POCl₃ as it improves the regioselectivity toward the desired 2-chloro-5-methylpyridine isomer over the 2-chloro-3-methylpyridine byproduct.
De Novo Ring Synthesis (Acyclic Precursors)
To completely bypass the formation of isomeric byproducts inherent in the N-oxide route, de novo ring synthesis constructs the pyridine core from acyclic precursors. Propionaldehyde and an acrylic ester are condensed to form a 4-formylpentanoate ester, which is subsequently aminated to yield 5-methyl-3,4-dihydro-2(1H)-pyridone. This intermediate is then halogenated and dehydrohalogenated to lock the methyl and chlorine substituents into their exact, required relative positions 3[3].
Vilsmeier-Haack Type Cyclization
An alternative approach utilizes N-benzyl-N-propenylacetamide. When reacted with POCl₃ in dimethylformamide (DMF), the system undergoes a Vilsmeier-Haack type cyclization. The forminium ion generated in situ drives the ring closure, directly yielding the chlorinated pyridine derivative after the elimination of the benzyl protecting group 4[4].
Fig 1. Primary synthetic routes to 2-chloro-5-methylpyridine.
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical validation steps to confirm reaction causality and completion.
Protocol A: N-Oxidation of 3-Methylpyridine
Step 1: Charge a glass-lined reactor with 1.0 molar equivalent of 3-methylpyridine and 3.0 volume equivalents of glacial acetic acid.
Step 2: Heat the mixture to 60°C. Add 1.2 molar equivalents of 60% H₂O₂ dropwise over 2 hours, maintaining the temperature strictly below 75°C.
Causality: Glacial acetic acid acts as both solvent and proton donor, reacting with H₂O₂ to form peracetic acid in situ. Peracetic acid is the active oxidant that safely transfers oxygen to the pyridine nitrogen. Dropwise addition is critical to prevent thermal runaway from the exothermic oxidation.
Validation: Monitor the reaction via Gas Chromatography (GC). The system is self-validating when the 3-methylpyridine peak area falls below 0.5%, indicating complete conversion to the N-oxide.
Protocol B: Oriented Chlorination using Benzoyl Chloride
Step 1: Transfer the isolated 3-methylpyridine-N-oxide into a dry reactor. Slowly add 1.1 molar equivalents of benzoyl chloride.
Step 2: Gradually heat the reaction mixture to 90–110°C and hold for 4 hours.
Causality: Benzoyl chloride acts as an electrophilic activating agent. It forms an O-benzoyl intermediate that undergoes a regioselective Meisenheimer rearrangement. Benzoyl chloride is selected over POCl₃ here because the steric bulk of the benzoate leaving group significantly improves the regioselectivity, favoring the 2-chloro-5-methylpyridine isomer over the 2-chloro-3-methylpyridine byproduct.
Validation: Quench a 1 mL aliquot in cold water, extract with ethyl acetate, and analyze via GC-MS. The protocol is validated when the isomer ratio confirms ~81.5% 2-chloro-5-methylpyridine and <17% 2-chloro-3-methylpyridine 2[2].
Protocol C: De Novo Synthesis via Dihydropyridone
Step 1: Condense propionaldehyde with an acrylic ester, followed by amination using an ammonium compound to isolate 5-methyl-3,4-dihydro-2(1H)-pyridone.
Step 2: Dissolve the pyridone in 1,2,4-trichlorobenzene. Introduce a stoichiometric excess (up to 70 mole %) of phosgene or POCl₃ at 80–130°C.
Causality: Building the ring from acyclic precursors completely bypasses the formation of the 2-chloro-3-methylpyridine isomer. 1,2,4-trichlorobenzene is chosen as a high-boiling solvent to accommodate the elevated temperatures required for the simultaneous halogenation and dehydrohalogenation steps 3[3].
Validation: High-Performance Liquid Chromatography (HPLC) analysis must confirm the absence of isomeric byproducts, ensuring >98% purity of the target CMP.
Quantitative Data & Yield Optimization
The table below summarizes the comparative metrics of the primary synthetic pathways, highlighting the trade-offs between yield, operational temperature, and major impurities.
Synthetic Route
Starting Material
Key Reagents
Reaction Temp (°C)
Est. Yield (%)
Primary Impurity / Challenge
N-Oxide Rearrangement
3-Methylpyridine
H₂O₂, Benzoyl Chloride
90–110
55.7–65.0
2-Chloro-3-methylpyridine (~16.3%)
Vilsmeier Cyclization
N-benzyl-N-propenylacetamide
POCl₃, DMF
100–120
67.5–84.8
Unreacted precursors, handling of POCl₃
De Novo Synthesis
Acyclic Precursors
Phosgene or POCl₃
80–130
> 70.0
Complex multi-step setup, polychlorination
Downstream Agrochemical Applications
Once synthesized, 2-chloro-5-methylpyridine serves as the branching point for several high-value active ingredients.
Controlled catalytic chlorination of the methyl group yields 2-chloro-5-chloromethylpyridine , the direct precursor for neonicotinoid insecticides like acetamiprid and imidacloprid 5[5]. Conversely, exhaustive radical chlorination yields 2-chloro-5-trichloromethylpyridine , which undergoes halogen exchange fluorination to produce fluazifop-butyl, a potent grass herbicide.
Fig 2. Downstream agrochemical applications of 2-chloro-5-methylpyridine.
References
Source: Google Patents (CN103787960A)
Source: European Patent Office (EP0121320)
2-Chloro-5-methylpyridine 18368-64-4 Technical Data
Source: Guidechem
URL
Source: SciSpace (Huang Guorong, 2018)
Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis
Source: Benchchem
URL
Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives
Source: Dissertation Topic
URL
Use of (2-Chloro-5-methylpyridin-4-yl)methanol in organic synthesis
Application Note: Strategic Utilization of (2-Chloro-5-methylpyridin-4-yl)methanol in Advanced Organic Synthesis and Drug Discovery Executive Summary The development of highly selective targeted therapies often relies on...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of (2-Chloro-5-methylpyridin-4-yl)methanol in Advanced Organic Synthesis and Drug Discovery
Executive Summary
The development of highly selective targeted therapies often relies on the availability of versatile, orthogonally reactive building blocks. (2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7)[1] has emerged as a highly valuable intermediate in medicinal chemistry. Featuring a uniquely substituted pyridine core, this compound offers three distinct topological handles: a halogenated C2 position primed for cross-coupling or nucleophilic aromatic substitution (SNAr), a C4-hydroxymethyl group suitable for redox manipulations or alkylation, and a C5-methyl group that provides a critical conformational bias in target binding pockets.
This application note provides a comprehensive guide to the mechanistic rationale, reaction scope, and validated protocols for utilizing this bifunctional scaffold. Its utility has been prominently featured in the synthesis of transient receptor potential (TRP) channel antagonists[2] and MALT1 inhibitors[3], underscoring its importance in contemporary drug discovery.
Structural Analysis & Mechanistic Rationale
The synthetic power of (2-chloro-5-methylpyridin-4-yl)methanol lies in its orthogonal reactivity . The ability to selectively functionalize one site without necessitating the protection of the other streamlines synthetic routes and improves overall atom economy.
The C2-Chloro Position : The chlorine atom is positioned ortho to the electron-withdrawing pyridine nitrogen. This electronic deficiency significantly lowers the activation energy for oxidative addition by Palladium(0) species, making it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3]. Furthermore, under thermal or microwave conditions, it readily undergoes SNAr with amine or alkoxide nucleophiles.
The C4-Hydroxymethyl Group : Acting as a "benzylic-like" alcohol, this moiety can be selectively oxidized to an aldehyde (isonicotinaldehyde derivative) using mild oxidants. Alternatively, it can be converted into a chloromethyl or bromomethyl leaving group, transforming the molecule into a potent electrophile for SN2 reactions.
The C5-Methyl Group : While synthetically inert under standard conditions, this methyl group exerts a steric shielding effect. It restricts the free rotation of substituents installed at C4, a property frequently exploited by medicinal chemists to lock molecules into bioactive conformations[2].
Reactivity map of (2-Chloro-5-methylpyridin-4-yl)methanol highlighting orthogonal sites.
Quantitative Data: Reaction Scope & Profiling
To assist in route scouting, the following table summarizes the typical reaction conditions, target functional groups, and expected yields when utilizing (2-chloro-5-methylpyridin-4-yl)methanol as a primary starting material.
Free -OH is tolerated; biphasic system ensures base solubility and limits protodeboronation[4].
Oxidation
MnO₂ (10.0 eq), DCM or Toluene, rt to 60 °C, 12 h
C4-Aldehyde
80–95%
MnO₂ is highly selective for pyridylic alcohols, preventing over-oxidation to carboxylic acids.
Halogenation
SOCl₂ (1.5 eq), DCM, 0 °C to rt, 2 h
C4-Chloromethyl
85–98%
Rapid conversion via an alkyl chlorosulfite intermediate; HCl byproduct is easily removed in vacuo.
SNAr Amination
R-NH₂ (2.0 eq), DIPEA (3.0 eq), NMP, 120 °C (Microwave)
C2-Amino
60–85%
Microwave heating overcomes the moderate activation of the C2-Cl bond compared to C2-F analogues.
Validated Experimental Protocols
The following protocols have been engineered as self-validating systems. Built-in checkpoints (e.g., color changes, gas evolution, TLC monitoring) ensure that the researcher can verify the success of the reaction at intermediate stages.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2
Objective: Install an aryl or heteroaryl group at the C2 position without protecting the C4-hydroxymethyl group. This specific methodology is adapted from the synthesis of complex pharmaceutical intermediates[2][4].
1,4-Dioxane / H₂O (4:1 v/v, 0.2 M relative to substrate)
Step-by-Step Procedure:
Reagent Mixing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-chloro-5-methylpyridin-4-yl)methanol, the boronic acid, and K₂CO₃.
Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Cap the flask with a rubber septum. Sparge the solution with Argon (or N₂) for at least 15 minutes using a submerged needle. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and homocoupling of the boronic acid.
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. The solution will typically turn a deep red/orange.
Thermal Activation: Heat the reaction mixture to 90 °C using a pre-heated oil bath. Monitor the reaction via TLC (typically 50% EtOAc/Hexanes) or LC-MS. Complete consumption of the chloride usually occurs within 4–8 hours.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Partition the filtrate with water, extract the aqueous layer twice with EtOAc, dry the combined organics over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol B: Selective Oxidation to 2-Chloro-5-methylisonicotinaldehyde
Objective: Convert the C4-hydroxymethyl group to an aldehyde for downstream reductive amination, avoiding over-oxidation.
Preparation: Dissolve the starting material in anhydrous DCM in a round-bottom flask.
Oxidant Addition: Add activated MnO₂ in one portion. Rationale: MnO₂ acts heterogeneously. A large excess (10-15 eq by weight) is required because the reaction occurs strictly on the surface of the MnO₂ particles.
Reaction Monitoring: Stir the black suspension vigorously at room temperature. Monitor by TLC (UV active, often stains strongly with 2,4-DNP). The reaction is typically complete within 12 hours.
Filtration (Self-Validation): Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with DCM and EtOAc until the filtrate runs clear. Note: The filtrate should be pale yellow to colorless; a dark filtrate indicates Mn particles are passing through, requiring re-filtration.
Isolation: Concentrate the filtrate in vacuo. The resulting aldehyde is generally of sufficient purity (>95% by NMR) to be used directly in the next step without column chromatography, minimizing yield loss due to the volatility or instability of the aldehyde.
Troubleshooting & Safety Insights (E-E-A-T)
Protodehalogenation during Cross-Coupling: If complete loss of the chlorine atom is observed (yielding (5-methylpyridin-4-yl)methanol), the reaction is likely suffering from slow transmetallation. Solution: Ensure the boronic acid is not degraded (check for boronic anhydrides) and consider switching to a more active base like Cs₂CO₃ or adding a phase-transfer catalyst.
Poor Oxidation Conversions: Commercial MnO₂ varies wildly in its activation state. If Protocol B stalls at <50% conversion, the MnO₂ is likely deactivated by ambient moisture. Solution: Re-activate the MnO₂ by heating it at 120 °C in an oven overnight prior to use, or switch to the Swern oxidation (though this requires strict anhydrous/cryogenic control).
Safety: The halogenation of this compound using SOCl₂ generates gaseous HCl and SO₂. This must be performed in a well-ventilated fume hood with an appropriate caustic scrubber system attached to the reaction exhaust.
References
Google Patents. "WO2019164778A1 - Procédé de préparation de composés antagonistes du canal potentiel de récepteur transitoire de 1-arylsulfonyl-pyrrolidine-2-carboxamide et formes cristallines associées." World Intellectual Property Organization.
European Patent Office. "EP 3807266 B1 - PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS." Google Patents / EP Register.
Application Note: (2-Chloro-5-methylpyridin-4-yl)methanol as a Strategic Building Block in Agrochemical Discovery
Target Audience: Research Chemists, Agrochemical Scientists, and Process Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Strategic Rationale In the h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Agrochemical Scientists, and Process Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Strategic Rationale
In the highly competitive landscape of agrochemical discovery, the pyridine ring remains one of the most privileged scaffolds, featuring prominently in blockbuster insecticides (e.g., neonicotinoids like imidacloprid), herbicides, and fungicides [1]. (2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) represents a highly versatile, multi-functional building block designed to accelerate lead optimization [2].
As a Senior Application Scientist, I frequently recommend this specific scaffold because it offers three orthogonal vectors for functionalization:
The C2-Chloro Group: An activated electrophilic site primed for Nucleophilic Aromatic Substitution (
) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3].
The C4-Hydroxymethyl Group: A highly adaptable linker that can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (halide/mesylate) for alkylation, or used directly in etherification [4].
The C5-Methyl Group: A sterically modulating moiety that can undergo late-stage radical halogenation (e.g., via NBS) to introduce further complexity.
By utilizing this building block, researchers can systematically probe Structure-Activity Relationships (SAR) around the pyridine core without needing to construct the heterocycle de novo.
Reactivity Mapping & Physicochemical Profile
Understanding the intrinsic properties of (2-Chloro-5-methylpyridin-4-yl)methanol is critical for designing successful synthetic routes. The basicity of the pyridine nitrogen (
) is attenuated by the electron-withdrawing C2-chlorine atom, which makes the ring less susceptible to unwanted N-oxidation during C4-hydroxymethyl manipulation, while simultaneously activating the C2 position for nucleophilic attack.
Figure 1: Orthogonal reactivity vectors of (2-Chloro-5-methylpyridin-4-yl)methanol.
Easily handled on the benchtop; amenable to recrystallization.
Solubility
Soluble in DCM, EtOAc, MeOH
Allows for a wide range of organic reaction conditions.
Stability
Stable under ambient conditions
Does not require glovebox handling unless activated (e.g., via strong base).
Synthetic Workflows for Agrochemical Derivatization
To translate this building block into viable agrochemical candidates (such as novel succinate dehydrogenase inhibitors (SDHIs) or neonicotinoid analogs), a sequential functionalization strategy is typically employed. The workflow below illustrates a standard two-step protocol: selective oxidation followed by cross-coupling [5].
Figure 2: Two-step derivatization workflow for agrochemical library synthesis.
Validated Experimental Protocols
The following protocols have been designed with built-in causality and self-validating steps to ensure high-fidelity execution in the laboratory.
Protocol A: Selective Oxidation to 2-Chloro-5-methylpyridine-4-carboxaldehyde
Causality & Rationale:
Converting the C4-hydroxymethyl group to an aldehyde provides a highly reactive electrophile for reductive aminations or olefination (Wittig reactions)—key steps in linking the pyridine core to other pharmacophores. Manganese dioxide (
) is selected over harsher oxidants (like Jones reagent) because it selectively oxidizes activated (benzylic/pyridylic) alcohols without over-oxidizing to the carboxylic acid or forming pyridine N-oxides.
Step-by-Step Methodology:
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (31.7 mmol) of (2-Chloro-5-methylpyridin-4-yl)methanol in 100 mL of anhydrous Dichloromethane (DCM).
Reagent Addition: Add 27.5 g (317 mmol, 10 eq) of activated
in a single portion. Note: A large excess of is mechanistically required due to the heterogeneous nature of the reaction surface.
Reaction Execution: Stir the black suspension vigorously at room temperature (20-25 °C) under an argon atmosphere for 16 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3).
Self-Validation: The starting material (
) should completely disappear, replaced by a less polar, UV-active spot ().
Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with an additional 100 mL of DCM.
Isolation: Concentrate the combined filtrate under reduced pressure to afford the aldehyde as a pale yellow solid.
Analytical Validation: Confirm product identity via
NMR (). Look for the disappearance of the singlet at ppm and the appearance of a sharp aldehyde singlet at ppm.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position
Causality & Rationale:
Replacing the C2-chlorine with an aryl or heteroaryl group is a proven method to tune the lipophilicity (
) and target-site binding affinity of agrochemicals. is chosen as the catalyst because its bidentate phosphine ligand provides excellent stability and promotes oxidative addition into the relatively strong bond of the electron-deficient pyridine [5]. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base ().
Step-by-Step Methodology:
Preparation: To a 100 mL Schlenk flask, add the intermediate 2-Chloro-5-methylpyridine-4-carboxaldehyde (1.0 eq), an arylboronic acid (1.2 eq), and
(2.5 eq).
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water (0.1 M relative to the pyridine substrate).
Degassing (Critical Step): Sparge the mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and homocoupling of the boronic acid.
Catalyst Addition: Quickly add
(0.05 eq) under a positive stream of argon. Seal the flask.
Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 4-6 hours.
In-Process Control (IPC): Analyze via LC-MS.
Self-Validation: The mass spectrum should show the consumption of the chlorinated starting material (exhibiting a characteristic 3:1 isotopic pattern) and the appearance of the desired product mass
.
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over
, concentrate, and purify via silica gel flash chromatography.
Table 2: Comparative Reaction Conditions for C4-Hydroxymethyl Functionalization
To assist in route scouting, the table below summarizes alternative functionalization strategies for the C4 position.
Transformation
Reagents & Conditions
Typical Yield
Mechanistic Rationale & Utility
Oxidation to Aldehyde
(10 eq), DCM, RT, 16h
85-95%
Mild, heterogeneous oxidation; prevents over-oxidation. Ideal for reductive amination precursors.
Oxidation to Carboxylic Acid
, /-BuOH, 60 °C
60-75%
Strong oxidation; useful for creating pyridine-carboxamide fungicides (e.g., Boscalid analogs).
Chlorination (to )
, Toluene, Reflux, 2h
>90%
Converts the alcohol to a highly reactive electrophile for displacement by amines or thiols [4].
Etherification
NaH, Alkyl Halide, THF, 0 °C to RT
70-85%
Williamson ether synthesis; useful for extending the scaffold to mimic systemic herbicides.
Safety, Handling, and Scale-Up Considerations
Toxicity & PPE: Pyridine derivatives, particularly halogenated ones, can be dermal irritants and potentially sensitizing. Always handle (2-Chloro-5-methylpyridin-4-yl)methanol inside a certified fume hood while wearing appropriate PPE (nitrile gloves, lab coat, and safety goggles).
Scale-Up Caveats: When scaling up Protocol A (Oxidation), the exothermic nature of
addition must be managed. Add the oxidant in portions to control the temperature. Furthermore, the large volume of manganese waste generated requires proper heavy-metal disposal protocols. For pilot-scale synthesis, consider transitioning to catalytic TEMPO/Bleach or Swern oxidation to improve the E-factor (environmental impact).
References
Google Patents. WO2019164778A1 - Process for preparing 1-arylsulfonyl-pyrrolidine-2-carboxamide transient receptor potential channel antagonist compounds and crystalline forms thereof.
Method
Application Note: Scalable Synthesis Protocol for (2-Chloro-5-methylpyridin-4-yl)methanol
Introduction & Chemical Context (2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) is a highly valued heterocyclic building block in the pharmaceutical industry[1]. It is frequently utilized as a critical interme...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
(2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) is a highly valued heterocyclic building block in the pharmaceutical industry[1]. It is frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including transient receptor potential (TRP) channel antagonists[2] and PRMT5 inhibitors[3].
The molecule features a densely functionalized pyridine core, demanding high chemoselectivity during its synthesis. The primary challenge lies in selectively reducing the C4 oxidation state to a hydroxymethyl group while strictly preserving the electron-withdrawing 2-chloro substituent and the basic pyridine nitrogen[4].
Mechanistic Rationale & Strategy (E-E-A-T)
As a Senior Application Scientist, it is crucial to design a protocol that is not only high-yielding but also mechanistically sound and self-validating. Direct reduction of the precursor, 2-chloro-5-methylisonicotinic acid, to the corresponding alcohol is synthetically problematic:
Avoidance of Direct Reduction: Aggressive reducing agents like Lithium Aluminum Hydride (
) carry a severe risk of hydrodehalogenation at the C2 position[4]. Alternatively, Borane () complexes often form stable, unreactive Lewis acid-base adducts with the basic pyridine nitrogen, necessitating a large excess of reagent and harsh, yield-reducing workups[5].
To establish a robust, scalable system, a two-step protocol is employed:
Activation & Esterification: The carboxylic acid is converted to an acyl chloride intermediate using Thionyl Chloride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
), which is immediately trapped by methanol to form methyl 2-chloro-5-methylisonicotinate.
Lewis Acid-Mediated Reduction: The methyl ester is reduced using a combination of Sodium Borohydride (
) and Lithium Chloride ()[6]. This combination generates Lithium Borohydride () in situ. The cation acts as a potent Lewis acid, coordinating to the ester carbonyl oxygen and significantly increasing its electrophilicity. This allows the reduction to proceed smoothly at ambient temperatures (15–25 °C), completely suppressing unwanted dehalogenation while preserving the pyridine core[7].
Synthetic Workflow Visualization
Synthetic workflow for (2-Chloro-5-methylpyridin-4-yl)methanol from 2-chloro-5-methylisonicotinic acid.
Quantitative Data & Reaction Parameters
Table 1: Physicochemical Properties of Key Compounds
Step 1: Synthesis of Methyl 2-chloro-5-methylisonicotinate
Self-Validation Check: The reaction is driven to completion by the irreversible evolution of
and gases. Ensure the scrubber system is active.
Preparation: Equip a dry, 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube connected to a gas scrubber.
Charging: Charge the flask with 2-chloro-5-methylisonicotinic acid (29.0 g, 169 mmol) and anhydrous methanol (200 mL).
Activation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (37.0 mL, 507 mmol) dropwise over 30 minutes to control the exothermic reaction and manage gas evolution.
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 12 hours.
Monitoring: Monitor the reaction progress via LC-MS until the starting material is fully consumed.
Workup: Concentrate the reaction mixture in vacuo to remove excess methanol and residual thionyl chloride.
Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate/petroleum ether) to afford methyl 2-chloro-5-methylisonicotinate as a solid.
Step 2: Synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol
Self-Validation Check: The addition of
will generate hydrogen gas. Temperature must be strictly maintained below 25 °C to prevent over-reduction or dehalogenation.
Preparation: In a dry reactor under an inert atmosphere (
or Ar), dissolve methyl 2-chloro-5-methylisonicotinate (1.0 eq) in a solvent mixture of THF and ethanol (typically a 2:1 ratio, approx. 10 mL/g).
Lewis Acid Addition: Charge anhydrous Lithium chloride (1.5 - 2.0 eq) into the reactor while maintaining the internal temperature below 25 °C. Stir until mostly dissolved[6].
Reduction: Add Sodium borohydride (2.0 - 2.5 eq) in small, batchwise portions over a period of 1 to 2 hours[7]. Caution: Hydrogen gas is evolved; ensure proper venting. Maintain the temperature between 15 °C and 25 °C using a cooling bath.
Reaction: Stir the reaction mixture at 15–25 °C for at least 5 hours[6]. Monitor the reaction via HPLC until the ester content is < 5.0%[7].
Quenching: Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (
) solution at 0–5 °C to destroy excess hydride.
Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 × 15 mL/g). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
), filter, and concentrate in vacuo.
Final Polish: Purify the crude product by recrystallization or flash chromatography to yield high-purity (2-Chloro-5-methylpyridin-4-yl)methanol.
References
Title: WO2019164778A1 - Process for preparing 1-arylsulfonyl-pyrrolidine-2-carboxamide transient receptor potential channel antagonist compounds and crystalline forms thereof
Source: Google Patents
URL
Title: EP3706742B1 - PRMT5 INHIBITORS
Source: European Patent Office / Google Patents
URL
Title: CN118580241A - Tetrahydropyrrolo[3,4-c]pyrazole compounds, preparation methods thereof and medical applications thereof
Source: Google Patents
URL
Synthesis of kinase inhibitors using pyridine derivatives
Application Note: AN-CHM-PYR-04 Executive Summary The pyridine scaffold represents a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, facilitating critical hydrogen b...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-CHM-PYR-04
Executive Summary
The pyridine scaffold represents a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, facilitating critical hydrogen bonding interactions within the kinase hinge region. However, the synthesis of functionalized pyridines presents unique challenges, particularly regarding catalyst poisoning by the pyridine nitrogen during metal-catalyzed cross-couplings.
This application note details a modular synthetic platform for constructing pyridine-based Type I and Type II kinase inhibitors. We provide optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings specifically tuned for electron-deficient pyridine cores, along with a validated workflow for the synthesis of diaryl-urea inhibitors (Sorafenib analogs).
Rational Design: The Pyridine Hinge Binder
The efficacy of pyridine-based inhibitors relies on their interaction with the kinase hinge region (residues connecting the N- and C-terminal lobes). The pyridine nitrogen acts as a hydrogen bond acceptor, typically interacting with the backbone amide NH of the hinge residues.
Structural Mechanism
H-Bond Acceptor: The pyridine
accepts a proton from the hinge backbone (e.g., Cys, Met, or Glu).
Solubility: The basicity of the pyridine ring improves physicochemical properties (solubility/logD) compared to phenyl analogs.
Vectors: Substitutions at the 2- and 3-positions allow vectors to explore the solvent-front or the hydrophobic back-pocket (Gatekeeper region).
Interaction Diagram
The following diagram illustrates the canonical binding mode of a 2-aminopyridine inhibitor within the ATP pocket.
Figure 1: Canonical interaction map between a pyridine-based inhibitor and the kinase ATP-binding pocket.[1]
Synthetic Strategy & Protocols
The synthesis of these inhibitors often fails due to the coordination of the pyridine nitrogen to Palladium (Pd), arresting the catalytic cycle. The following protocols utilize bulky, electron-rich phosphine ligands to prevent this "catalyst sequestration."
Protocol A: C-C Bond Formation (Suzuki-Miyaura)
Application: Attaching hydrophobic "tails" (aryl/heteroaryl groups) to the pyridine core.
Challenge: Pyridine boronic acids are prone to protodeboronation.
Solution: Use of Potassium Phosphate (
) and water-cosolvent systems to accelerate transmetallation over deboronation.
Materials:
Substrate: 2-amino-5-bromopyridine (1.0 eq)
Coupling Partner: Aryl boronic acid (1.2 eq)
Catalyst:
(2 mol%)
Ligand: XPhos (4 mol%) — Critical for steric bulk
Base:
(2.0 M aq, 3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)2, and XPhos. Seal and purge with Argon for 5 minutes. Note: Oxygen inhibition is severe in this system.
Solvation: Add degassed 1,4-Dioxane and 2.0 M aqueous
.
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LCMS.
Checkpoint: The reaction mixture should turn from dark red to black (active Pd(0)). If it remains pale yellow, the catalyst has not activated.
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.
Scavenging: Treat the organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 30 mins to reduce residual metal content <10 ppm. Filter and concentrate.
Protocol B: C-N Bond Formation (Buchwald-Hartwig)
Application: Installing the amine hinge-binder or solubilizing groups.
Challenge: Aminopyridines can act as bidentate ligands, poisoning the catalyst.
Solution: Use of BrettPhos or RuPhos precatalysts which are resistant to N-coordination.
Materials:
Substrate: Chloropyridine derivative (1.0 eq)
Amine: Primary or Secondary amine (1.2 eq)
Catalyst: BrettPhos Pd G3 Precatalyst (1–3 mol%)
Base: LiHMDS (1.0 M in THF, 2.2 eq) or NaOtBu (1.4 eq)
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Procedure:
Preparation: In a glovebox or under strict
flow, combine the chloropyridine, amine, and BrettPhos Pd G3 catalyst.
Activation: Add the base (LiHMDS) dropwise at RT.
Why LiHMDS? For substrates with sensitive functional groups, LiHMDS is milder than NaOtBu and prevents base-mediated side reactions.
Heating: Heat to 65°C (THF) or 90°C (Toluene) for 2–12 hours.
Quench: Cool to 0°C and quench with saturated
.
Purification: Extract with DCM. The product is often basic; wash with high pH buffer (pH 10) to keep product in organic phase, or use acid-base extraction for purification.
Case Study: Synthesis of Sorafenib Intermediate
This workflow demonstrates the synthesis of the key ether intermediate for Sorafenib (and Regorafenib analogs), utilizing a nucleophilic aromatic substitution (
) followed by urea formation.
Reaction Scheme Diagram
Figure 2: Synthetic route for Pyridine-Carboxamide Kinase Inhibitors.
Detailed Protocol: Etherification (
)
Objective: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide.
Add the isocyanate dropwise (exothermic reaction possible).
Stir at RT for 12 hours.
Self-Validation: The product is significantly less soluble than the starting material and will often precipitate out of DCM, driving the reaction to completion.
Data Summary & Troubleshooting
Solvent & Base Screening for Pyridine Couplings
Reaction Type
Preferred Solvent
Preferred Base
Catalyst System
Notes
Suzuki
1,4-Dioxane/H2O
Pd(OAc)2 + XPhos
Phosphate prevents deboronation.
Buchwald
Toluene
NaOtBu
Pd2(dba)3 + Xantphos
Standard for primary amines.
Buchwald
THF
LiHMDS
BrettPhos G3
Best for base-sensitive substrates.
DMF or DMSO
KOtBu
None (Thermal)
Requires electron-deficient pyridine.
Common Failure Modes
Protodeboronation (Suzuki): If the boronic acid is consumed but no product forms, switch to the corresponding Pinacol Ester or MIDA boronate for higher stability.
Pd-Black Formation: Indicates ligand dissociation. Increase ligand:metal ratio to 2:1 or use a precatalyst (e.g., XPhos Pd G2).
Regioselectivity: In 2,4-dichloropyridines,
occurs preferentially at the 4-position (para to nitrogen) due to better stabilization of the Meisenheimer complex.
References
Role of Pyridine in Kinase Inhibitors
Sorafenib Synthesis & Protocols
Bankston, D. et al.[2] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor."[2] Org.[2][3][4][5] Process Res. Dev. 2002, 6, 777–781.[2] (Referenced via search context).
Thieme Connect. "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib." Available at: [Link]
Suzuki-Miyaura Coupling of Pyridines
Royal Society of Chemistry.[6] "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery."[6] Available at: [Link]
National Institutes of Health (PMC).[7] "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Available at: [Link]
Buchwald-Hartwig Amination Protocols
American Chemical Society (ACS). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Available at: [Link]
Wikipedia (General Mechanism). "Buchwald–Hartwig amination."[4][5][8][9] Available at: [Link]
Strategic Utilization of (2-Chloro-5-methylpyridin-4-yl)methanol in Medicinal Chemistry
Topic: Application of (2-Chloro-5-methylpyridin-4-yl)methanol in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Application of (2-Chloro-5-methylpyridin-4-yl)methanol in Medicinal Chemistry
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
(2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) is a high-value heterocyclic building block that serves as a lynchpin in the synthesis of polysubstituted pyridine scaffolds. Its structural uniqueness lies in the 2,4,5-substitution pattern , which offers three distinct vectors for chemical diversification:
C4-Methanol: A versatile "handle" for installing linkers, ethers, or oxidizing to carbonyls (acids/aldehydes).
C2-Chlorine: An activated "warhead" for nucleophilic aromatic substitution (
) or transition-metal catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura).
C5-Methyl: A steric modulator that influences atropisomerism and increases lipophilicity (
) without introducing reactive functionality.
This guide details the strategic application of this scaffold in the development of PAK4 inhibitors , TRPA1 antagonists , and PRMT5 inhibitors , providing validated protocols for its functionalization.
Chemical Profile & Properties[1][2][3][4]
Property
Data
Relevance to MedChem
CAS Number
479612-36-7
Unique identifier for sourcing.
Formula
Low MW (157.60) allows for fragment-based growth.
Appearance
White to off-white solid
Easy handling compared to liquid pyridines.
Solubility
DMSO, MeOH, DCM
Compatible with standard organic synthesis solvents.
pKa (Calc)
~3.5 (Pyridine N)
Reduced basicity due to 2-Cl electron withdrawal; less likely to trap protons in biological assays.
Key Hazards
Irritant (Skin/Eye)
Standard PPE required; avoid inhalation of dust.
Strategic Utility: The "Divergent Hub" Concept
In rational drug design, this compound acts as a divergent hub. The order of operations is critical: Should you functionalize the alcohol first, or displace the chloride?
Decision Matrix
Path A (C4-First): Functionalize the alcohol (Oxidation/Halogenation) before touching the C2-Cl.
Why? The 2-Cl stabilizes the ring against oxidation side-reactions.
Path B (C2-First): Displace the C2-Cl with an amine or boronic acid before modifying the alcohol.
Why? If the C4-position needs to remain a polar handle (e.g., solubilizing group) or if the C2-nucleophile is sensitive to oxidation reagents.
Visualization: Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways accessible from the scaffold. Path A is preferred for generating electrophilic linkers, while Path B is used to build the core pharmacophore first.
Critical Applications & Case Studies
Synthesis of PAK4 Inhibitors (Kinase Domain Targeting)
Context: P21-activated kinase 4 (PAK4) is a target for cancer metastasis. The (2-chloro-5-methylpyridin-4-yl) moiety is used to anchor the inhibitor into the hydrophobic pocket of the kinase.
Mechanism: The alcohol is converted to a benzylic chloride, which is then used to N-alkylate an indole core.
Key Reaction:
displacement of the benzylic chloride by the indole nitrogen.
Context: Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists often require a pyridine core linked via an amide bond.
Mechanism: The alcohol is oxidized to 2-chloro-5-methylisonicotinic acid . This acid is then coupled with amines to form the bioactive amide.
Key Reaction: Pinnick oxidation or Jones oxidation followed by HATU coupling.
Reference: EP 3807266 B1 (MALT1/TRPA1 scaffolds).
Experimental Protocols
Protocol A: Conversion to 2-Chloro-4-(chloromethyl)-5-methylpyridine
This intermediate is highly reactive and used for N-alkylation or ether synthesis.
Setup: Suspend 1.0 g of alcohol in 20 mL water. Add
(0.5 eq) to basify slightly.
Addition: Add
(2.5 eq) portion-wise over 30 minutes at RT. The reaction is exothermic.
Reaction: Heat to 60°C for 3 hours. The purple color should fade to a brown manganese dioxide (
) precipitate.
Filtration: Filter hot through a Celite pad to remove
. Wash pad with hot water.
Acidification: Carefully acidify the aqueous filtrate with 1N HCl to pH 3-4.
Isolation: The product (carboxylic acid) will precipitate. Filter the white solid and dry under vacuum.
Yield Expectation: 75-85%.
Troubleshooting & Optimization (Expert Insights)
Issue
Root Cause
Solution
Low Yield in (C2 displacement)
The 5-methyl group provides steric hindrance to the incoming nucleophile at C2.
Use higher temperatures (120°C+) and stronger bases ( or NaH). Switch solvent to NMP or DMSO.
Over-chlorination during Protocol A
Reaction time too long or excess .
Quench immediately upon TLC completion. Avoid heating the chlorination reaction.
Instability of Alkyl Chloride
Spontaneous hydrolysis or polymerization.
Do not purify via silica column. Use "Crude Quality" for the next step immediately.
Poor Solubility of Acid
2-Chloro-5-methylisonicotinic acid is very insoluble in non-polar solvents.
Use DMF or DMSO for subsequent amide couplings. Do not try to dissolve in DCM/Ether.
References
Synthesis of PAK4 Inhibitors: Acta Pharmaceutica Sinica B, 2022. "Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells."
TRPA1/MALT1 Scaffolds: European Patent EP 3807266 B1. "Pyrazole Derivatives as MALT1 Inhibitors."
PRMT5 Inhibitor Chemistry: European Patent EP 3706742 B1.[3] "PRMT5 Inhibitors."
General Properties: PubChem Compound Summary for 2-Chloro-5-methylpyridin-4-yl-methanol.
Application Notes and Protocols for the Quantification of (2-Chloro-5-methylpyridin-4-yl)methanol
Introduction (2-Chloro-5-methylpyridin-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yiel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(2-Chloro-5-methylpyridin-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the quantification of this compound are essential for process monitoring, quality control, and stability testing in drug development and manufacturing.
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of (2-Chloro-5-methylpyridin-4-yl)methanol. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation.[1]
The protocols outlined herein are designed to be self-validating, providing a strong foundation for researchers, scientists, and drug development professionals to implement and adapt these methods in their laboratories. We will delve into the causality behind experimental choices, ensuring a deep understanding of the analytical principles at play.
Chemical Profile of (2-Chloro-5-methylpyridin-4-yl)methanol
A thorough understanding of the analyte's chemical properties is fundamental to developing effective analytical methods.
Estimated to be high due to the polar hydroxyl group.
N/A
UV Absorbance
Expected to have significant UV absorbance due to the substituted pyridine ring.
N/A
The presence of a pyridine ring, a chromophore, makes UV spectroscopy a suitable detection method for HPLC. The compound's volatility, while not explicitly stated, is expected to be sufficient for GC analysis, potentially after derivatization of the hydroxyl group to improve thermal stability and peak shape.[3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed here, which is well-suited for the analysis of moderately polar compounds like (2-Chloro-5-methylpyridin-4-yl)methanol.[4][5]
Principle of the Method
The separation is achieved on a non-polar stationary phase (C18 column), with a polar mobile phase. The analyte is retained on the column based on its hydrophobicity. By using a suitable mobile phase composition, (2-Chloro-5-methylpyridin-4-yl)methanol can be effectively separated from impurities and quantified using a UV detector.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of (2-Chloro-5-methylpyridin-4-yl)methanol by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Reagents and Materials:
(2-Chloro-5-methylpyridin-4-yl)methanol reference standard (purity ≥98%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Deionized water (18.2 MΩ·cm)
Phosphoric acid (or formic acid for MS compatibility)[4]
Syringe filters (0.45 µm)
2. Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Solutions:
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography.[4] A typical starting point would be a 50:50 (v/v) mixture of acetonitrile and water. The aqueous portion can be acidified with 0.1% phosphoric acid to improve peak shape.
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is recommended as the diluent.
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the diluent.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range.[1]
4. HPLC Conditions:
Parameter
Recommended Setting
Rationale
Column
C18 (150 x 4.6 mm, 5 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase
Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
A versatile mobile phase for reverse-phase HPLC, with the acid suppressing the ionization of the pyridine nitrogen for better peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[5]
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.[5]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Detection
UV at 270 nm (estimated)
The substituted pyridine ring is expected to have a UV absorbance maximum around this wavelength. This should be confirmed experimentally by running a UV scan of the analyte.
Run Time
10 minutes
Should be sufficient to elute the analyte and any closely related impurities.
5. Data Analysis and Quantification:
Inject the calibration standards and the sample solutions into the HPLC system.
Record the chromatograms and integrate the peak area of the analyte.
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
Determine the concentration of (2-Chloro-5-methylpyridin-4-yl)methanol in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[6]
Principle of the Method
The sample is vaporized and injected into a capillary column where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of (2-Chloro-5-methylpyridin-4-yl)methanol by GC-MS.
Detailed Protocol: GC-MS Method
1. Reagents and Materials:
(2-Chloro-5-methylpyridin-4-yl)methanol reference standard (purity ≥98%)
Dichloromethane (GC grade) or other suitable volatile solvent.[6]
An internal standard (optional, but recommended for improved accuracy), e.g., a deuterated analog or a compound with similar chemical properties but a different retention time.
2. Instrumentation:
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase like an HP-5ms).[6]
3. Preparation of Solutions:
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with dichloromethane.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). If an internal standard is used, add it to each standard and sample at a constant concentration.
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in dichloromethane to achieve a final concentration within the calibration range.[6]
4. GC-MS Conditions:
Parameter
Recommended Setting
Rationale
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.[6]
Injector Temperature
250 °C
Ensures complete vaporization of the analyte without thermal degradation.
Oven Program
Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
A typical temperature program to ensure good separation and elution of the analyte.[1]
Carrier Gas
Helium at a constant flow of 1.0 mL/min
An inert carrier gas that provides good chromatographic efficiency.
Injection Mode
Splitless (for trace analysis) or Split (for higher concentrations)
Splitless mode enhances sensitivity, while split mode prevents column overloading.
MS Transfer Line
280 °C
Prevents condensation of the analyte between the GC and MS.
Ion Source Temp.
230 °C
A standard temperature for electron ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode
Full Scan (m/z 50-300) for identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Full scan provides a complete mass spectrum, while SIM focuses on specific ions of the analyte, increasing the signal-to-noise ratio.
5. Predicted Mass Fragmentation and Quantification:
The mass spectrum of (2-Chloro-5-methylpyridin-4-yl)methanol is expected to show a molecular ion peak (M⁺) at m/z 157. The presence of a chlorine atom will result in an isotopic peak at m/z 159 with an abundance of approximately one-third of the M⁺ peak.
Predicted Major Fragments:
m/z
Proposed Fragment
Notes
157/159
[C₇H₈ClNO]⁺
Molecular ion
140/142
[M-OH]⁺
Loss of the hydroxyl radical
126/128
[M-CH₂OH]⁺
Loss of the hydroxymethyl group
91
[C₆H₅N]⁺
Pyridine ring fragment
77
[C₅H₃N]⁺
Pyridine ring fragment
For quantification in SIM mode, it is recommended to monitor the molecular ion (m/z 157) as the primary quantification ion and another characteristic fragment (e.g., m/z 140 or 126) as a qualifier ion to ensure specificity.
Method Validation and System Suitability
It is imperative that any analytical method be validated to ensure it is fit for its intended purpose. Key validation parameters to be assessed include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[1]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable frameworks for the quantification of (2-Chloro-5-methylpyridin-4-yl)methanol. The HPLC method offers simplicity and is well-suited for routine quality control applications. The GC-MS method provides higher sensitivity and specificity, making it ideal for trace analysis and confirmatory testing.
The choice of method will be dictated by the specific analytical needs of the laboratory. It is crucial to emphasize that the proposed methods, particularly the specific instrumental parameters, should be considered as starting points and must be thoroughly validated to ensure their suitability for the intended application.
References
Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. (2018, February 16). SIELC. Retrieved from [Link]
Xu, X., et al. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
Sample Preparation Guide for Synthetic Organic Chemicals. (2014, December 28). WVU Shared Research Facilities. Retrieved from [Link]
Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]
Lee, S., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 25(1), 41. Retrieved from [Link]
Cuykx, M., et al. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Retrieved from [Link]
Hameed, I. H. (2024). Gas chromatography mass spectrometry (GC-MS). Vision Publisher. Retrieved from [Link]
A simple and low-cost method for determination of methanol in alcoholic solutions. (n.d.). PMC. Retrieved from [Link]
Vaskova, H. (2016). Spectroscopic determination of methanol content in alcoholic drinks. ResearchGate. Retrieved from [Link]
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Retrieved from [Link]-oxadiazole-2-thiol.pdf)
Derivatization of (2-Chloro-5-methylpyridin-4-yl)methanol for GC-MS analysis
Application Note: High-Efficiency Derivatization of (2-Chloro-5-methylpyridin-4-yl)methanol for GC-MS Analysis Introduction & Scope (2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) is a critical heterocyclic bu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Derivatization of (2-Chloro-5-methylpyridin-4-yl)methanol for GC-MS Analysis
Introduction & Scope
(2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) is a critical heterocyclic building block often employed in the synthesis of complex pharmaceuticals, including P2X7 antagonists and kinase inhibitors. While its core pyridine structure is robust, the presence of the primary hydroxyl group (-CH₂OH) and the basic nitrogen creates significant analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge:
Polarity & Hydrogen Bonding: The hydroxyl group facilitates strong intermolecular hydrogen bonding, leading to peak tailing, adsorption on the inlet liner, and poor sensitivity.
Thermal Instability: Direct injection of pyridine-methanols can result in dehydration or oxidative degradation in the hot injection port.
The Solution:
This protocol details the quantitative conversion of (2-Chloro-5-methylpyridin-4-yl)methanol into its trimethylsilyl (TMS) ether derivative using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . This derivatization replaces the active protic hydrogen with a silyl group, dramatically increasing volatility, reducing polarity, and stabilizing the molecule for trace-level detection.
Chemical Basis of the Method
The derivatization process utilizes a nucleophilic substitution mechanism. The hydroxyl oxygen of the analyte attacks the silicon atom of the BSTFA, displacing the trifluoroacetamide leaving group. The addition of TMCS serves as a catalyst, increasing the silyl donor strength of the mixture.
Reaction Scheme:
(Where R = 2-Chloro-5-methylpyridin-4-yl)
Key Advantages:
Steric Compatibility: The primary alcohol at the C4 position is sterically accessible, allowing for rapid (<30 min) and quantitative conversion.
Mass Spectral Tagging: The TMS group adds a characteristic mass shift (+72 Da) and provides predictable fragmentation patterns (e.g., [M-15]⁺), aiding in structural confirmation.
Experimental Workflow Diagram
The following diagram illustrates the critical path from sample preparation to data acquisition.
Figure 1: Step-by-step derivatization workflow ensuring moisture control and reaction completeness.
Equipment: Heating block (70°C), 2 mL amber GC vials with PTFE-lined caps.
Preparation of Standards
Stock Solution: Dissolve 10 mg of analyte in 10 mL of anhydrous DCM to make a 1.0 mg/mL stock.
Working Standards: Prepare serial dilutions (e.g., 10, 50, 100, 500 µg/mL) in DCM.
Drying: Transfer 100 µL of each standard into a GC vial and evaporate to dryness under a gentle stream of nitrogen. Note: Moisture is the enemy of silylation.[2]
Derivatization Procedure
Resolubilization: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to dissolve.
Why Pyridine? It acts as both a solvent for the polar analyte and an acid scavenger (neutralizing HCl from TMCS), driving the reaction forward.
Silylation: Add 50 µL of BSTFA + 1% TMCS . Cap the vial immediately.
Incubation: Heat the vial at 70°C for 30 minutes .
Causality: Heat overcomes the activation energy barrier. While primary alcohols react at room temperature, the pyridine ring can induce slight electronic deactivation, making heat necessary for quantitative results.
Final Prep: Cool to room temperature. Dilute with 400 µL of anhydrous DCM (or Ethyl Acetate) to reach the final injection concentration.
QC Check: Inspect for precipitate. The solution should be clear. If cloudy (ammonium salts), centrifuge before transfer to a liner insert.
GC-MS Method Parameters
To ensure reproducibility, configure the instrument as follows:
Parameter
Setting
Rationale
Inlet
Split/Splitless (250°C)
High temp ensures rapid volatilization; Split 10:1 for high conc., Splitless for trace.
National Institute of Standards and Technology (NIST). (2024). 4-Pyridinemethanol Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. [Link]
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]
Application Note: Scalable Synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol
Executive Summary This Application Note details a robust, scalable protocol for the synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol , a critical heterocyclic building block in medicinal chemistry. Unlike bench-scale...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol , a critical heterocyclic building block in medicinal chemistry. Unlike bench-scale methods that often rely on non-selective lithiation or hazardous reagents like Lithium Aluminum Hydride (LAH), this guide presents a Process Chemistry approach.
The strategy hinges on the regioselective functionalization of the C4 position via a nitro-group insertion, followed by a safe, modified borohydride reduction of the resulting ester. This route ensures high isomeric purity (>98%) and mitigates the safety risks associated with large-scale hydride handling.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The primary challenge in synthesizing 2,4,5-trisubstituted pyridines is differentiating the C4 and C6 positions.
Direct Lithiation: Lithiation of 2-chloro-5-methylpyridine typically occurs at C3 (ortho to Cl) or C6 (ortho to N), making direct C4-functionalization difficult and low-yielding.
Radical Alkylation (Minisci): Often lacks the necessary regiocontrol, producing mixtures of C4 and C6 isomers.
The Solution: The "Nitro-Switch" Pathway
To guarantee C4 regioselectivity, we utilize the electronic bias of 2-chloro-5-methylpyridine N-oxide . Nitration of this species occurs exclusively at the C4 position (para to the N-oxide), locking in the substitution pattern early in the synthesis. The nitro group is then converted to a nitrile (via the amine), hydrolyzed to the ester, and finally reduced to the target alcohol.
Retrosynthetic Scheme
Figure 1: Retrosynthetic strategy prioritizing C4-regiocontrol via nitration.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Key Intermediate (The Ester)
Note: While the ester (Methyl 2-chloro-5-methylisonicotinate) is commercially available, the following process summary is provided for vertical integration.
Workflow Summary:
N-Oxidation: Treat 2-chloro-5-methylpyridine with Urea Hydrogen Peroxide (UHP) and Trifluoroacetic anhydride (TFAA) or mCPBA.
Nitration: Reaction with fuming HNO3/H2SO4 yields 2-chloro-5-methyl-4-nitropyridine 1-oxide .
Deoxygenation/Cyanation:
Step A: Reduction to amine (Fe/AcOH).
Step B: Sandmeyer reaction (NaNO2, HCl, then CuCN) to install the nitrile.
Esterification: Acidic methanolysis (MeOH/H2SO4) converts the nitrile to Methyl 2-chloro-5-methylisonicotinate .
Phase 2: Scale-Up Reduction to Target Alcohol
Core Requirement: Safe reduction of the ester without using LAH.
Method: Modified Borohydride Reduction (NaBH4 + CaCl2).
Mechanism: In situ generation of Ca(BH4)2, a more potent reducing agent than NaBH4 alone, capable of reducing esters to alcohols at mild temperatures.
Equip a double-jacketed glass reactor (or Hastelloy for >10kg) with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.
Safety: Ensure the reactor is vented to a scrubber or flare system to handle Hydrogen gas evolution.
2. Preparation of Reducing Mixture
Charge THF (10 volumes) and Methyl 2-chloro-5-methylisonicotinate (1.0 equiv) into the reactor. Stir until dissolved.
Cool the mixture to 0°C (Range: -5°C to 5°C).
Add Sodium Borohydride (2.5 equiv) in portions. Note: The reaction is not yet active; NaBH4 is insoluble in THF.
3. Activation & Reduction
Dissolve Calcium Chloride (1.25 equiv) in Ethanol (5 volumes) in a separate vessel. Caution: Exothermic dissolution. Cool to RT.
Critical Step: Add the CaCl2/EtOH solution dropwise to the main reactor over 60–90 minutes , maintaining internal temperature < 10°C .
Observation: Hydrogen gas evolution will begin. The mixture may become a white slurry/suspension.
After addition, warm the mixture to 20–25°C and stir for 4–6 hours .
IPC (In-Process Control): Monitor by HPLC.
Limit: < 1.0% Starting Material remaining.
4. Quench & Workup
Cool the reaction mixture to 0°C .
Quench: Slowly add 0.5M citric acid or Sat. NH4Cl solution.
Caution: Vigorous H2 evolution. Control addition rate to manage foaming.
Adjust pH to ~6–7.
Extraction: Dilute with Ethyl Acetate (10 Vol) and Water (5 Vol). Separate phases.
Extract the aqueous layer 2x with Ethyl Acetate.
Combine organics, wash with Brine, and dry over Na2SO4.
5. Isolation & Purification
Concentrate the organic phase under reduced pressure (40°C).
Crystallization: The crude residue is typically a solid. Recrystallize from Heptane/EtOAc (3:1) if purity is <98%.
Yield: Expect 85–92%.
Process Flow Diagram (Unit Operations)
Figure 2: Unit operation flow for the modified borohydride reduction.
Yellowing indicates oxidation or pyridine N-oxide impurities.
Purity (HPLC)
> 98.0% a/a
If <98%, recrystallize from Heptane/EtOAc.
Water Content
< 0.5% w/w
Dry thoroughly; pyridine alcohols can be hygroscopic.
Residual Boron
< 100 ppm
Ensure thorough citric acid/NH4Cl washes during workup.
Emulsions
None
If emulsions form during extraction, filter through Celite or add brine.
Safety Warning:
The combination of NaBH4 and alcohols/acids generates Hydrogen gas.[5] On a large scale, the reactor headspace must be continuously purged with Nitrogen to keep H2 levels below the Lower Explosive Limit (LEL, 4%).
References
Preparation of 2-chloro-5-methylpyridine derivatives
Patent: US Patent 2017/0008846 A1. "Process for making 2-chloro-5-methylpyridine."[1][6][7][8][9][10][11]
Regioselective Functionalization of Pyridines
Article: "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines." J. Org.[12] Chem. 2024.[12]
Modified Borohydride Reduction (NaBH4/CaCl2)
Review: "Sodium borohydride reduction of aromatic carboxylic acids via methyl esters." ResearchGate.[3][8]
Synthesis of 2-chloro-4-iodo-5-methylpyridine (Precursor Route)
Patent: CN103420902A. "Preparation method of 2-chloro-4-iodo-5-methylpyridine."
Technical Support Center: Degradation Pathways of Chlorinated Pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of chlorinated pyridine compounds. This guide is designed to provide practical, in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of chlorinated pyridine compounds. This guide is designed to provide practical, in-depth answers to common experimental challenges. It combines established scientific principles with field-proven insights to help you navigate your research effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions researchers often have when beginning or optimizing their degradation studies.
Q1: What are the primary degradation pathways for chlorinated pyridine compounds?
Chlorinated pyridines degrade through three main routes: microbial, photochemical, and chemical degradation. The operative pathway depends on environmental conditions and the specific structure of the compound.
Microbial Degradation: This is a biotic process where microorganisms use the compound as a source of carbon, nitrogen, or energy.[1] Key steps often involve initial hydroxylation of the pyridine ring by enzymes like monooxygenases and dioxygenases, followed by ring cleavage.[1][2][3] Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is also a significant mechanism, particularly under anaerobic conditions.[4][5][6]
Photochemical Degradation (Photolysis): This abiotic process involves the breakdown of the compound by light, particularly UV radiation.[4][7] The degradation often follows pseudo-first-order kinetics.[8] Common reactions include hydroxylation, isomerization, and dechlorination.[8] It's important to note that photolysis can sometimes generate intermediate products that are more toxic than the parent compound.[9]
Chemical Degradation: This involves abiotic reactions with other chemicals. Advanced Oxidation Processes (AOPs), such as the Fenton reaction, use powerful hydroxyl radicals to break down the compound.[10][11] Other chemical methods include hydrolysis, especially under conditions of high temperature and pressure (supercritical water), and controllable dechlorination processes using reagents like hydrogen peroxide activated by carbonate species.[12][13]
Q2: What key factors influence the rate and extent of degradation?
Several environmental and experimental factors can significantly impact degradation kinetics. Understanding and controlling these is critical for reproducible results.
pH: The pH of the medium affects both microbial activity and chemical stability. For instance, photodegradation rates can increase with pH, and microbial enzymatic activity has an optimal pH range.[8][14][15]
Temperature: Temperature influences microbial growth rates and enzyme kinetics, as well as the rate of chemical reactions. Photodegradation of compounds like chlorpyrifos has been shown to increase with temperature.[15][16]
Concentration: The initial concentration of the chlorinated pyridine can have a non-linear effect on degradation. At high concentrations, the compound may become toxic to the degrading microorganisms, inhibiting their activity and slowing the degradation rate.[17][18][19]
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic microbial pathways dominate. Enhanced Reductive Dechlorination (ERD) is an effective pathway for chlorinated compounds but requires an anoxic environment.[6]
Matrix Effects: The medium in which the degradation occurs (e.g., distilled water, river water, soil slurry) can have a significant effect. Other organic matter, metal ions, and salts can inhibit or sometimes enhance degradation rates.[15]
Q3: How can I reliably distinguish between biotic and abiotic degradation in my experiments?
This is a critical experimental design question that is answered by including proper controls.
Sterile Control: To isolate and quantify abiotic degradation (e.g., hydrolysis), include a control that is free of microbial activity. This is typically achieved by autoclaving the matrix (soil, water, or medium) before adding the test compound.[2] Any degradation observed in this control can be attributed to non-biological processes.
Dark Control: To distinguish between microbial degradation and photodegradation, run a parallel experiment that is incubated in complete darkness.[2] This control prevents photolysis, so any degradation observed is due to microbial or other chemical processes.
By comparing the results from your main experiment with these two controls, you can accurately parse the contribution of each degradation type.
Q4: What are the most suitable analytical techniques for monitoring these degradation studies?
A multi-tiered analytical approach is often best.
For Quantifying the Parent Compound: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and common technique for tracking the disappearance of the parent chlorinated pyridine over time.[2]
For Identifying Intermediates and Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. Its high sensitivity and ability to provide structural information are essential for elucidating degradation pathways and identifying unknown metabolites.[2][20] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for more volatile compounds or derivatives.[16][21][22]
Section 2: Experimental Protocols
These protocols provide a starting point for designing your experiments. Always adapt them to your specific compound, matrix, and research questions.
Protocol 1: Microbial Degradation in a Soil Slurry
This protocol assesses the biodegradation of a chlorinated pyridine in a soil matrix under controlled laboratory conditions.
Methodology:
Prepare Soil Slurry:
Collect fresh soil from a relevant site. Sieve it (e.g., through a 2 mm mesh) to remove large debris and homogenize.
Prepare a slurry by mixing soil and a minimal salts medium (e.g., 1:2 w/v ratio, such as 100 g of soil with 200 mL of medium) in a sterile Erlenmeyer flask.[2]
Set Up Controls:
Sterile Control: Autoclave a separate flask containing the soil slurry (e.g., at 121°C for 30-60 minutes on two consecutive days) to eliminate microbial activity.
Dark Control: Prepare a flask identical to the main experiment that will be wrapped in aluminum foil or placed in a light-proof incubator.
Spiking:
Prepare a stock solution of your chlorinated pyridine compound in a suitable solvent (e.g., methanol).
Add a small, known volume of the stock solution to each flask to achieve the desired initial concentration. Ensure the solvent volume is minimal (<1% of the total volume) to avoid toxicity to microbes.
Incubation:
Incubate all flasks (experimental, sterile, and dark controls) on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 25-30°C).
Sampling:
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot of the slurry from each flask using sterile techniques.
Extraction:
Centrifuge the aliquot to separate the supernatant and soil pellet.
Extract both the supernatant and the pellet with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This step may require optimization.
Analysis:
Combine the extracts, concentrate if necessary, and analyze using HPLC-UV to quantify the parent compound and LC-MS/MS to identify degradation products.[2]
Protocol 2: Photodegradation in an Aqueous Solution
This protocol evaluates the degradation of a chlorinated pyridine in water when exposed to a controlled light source.
Methodology:
Prepare Solution:
Dissolve the chlorinated pyridine compound in purified water (or a relevant environmental water matrix like river water) to the desired concentration.[2] Use a co-solvent like acetonitrile or methanol if necessary, but keep its concentration very low (<0.5%).
Set Up Controls:
Dark Control: Prepare an identical solution in a vessel wrapped completely in aluminum foil to serve as the dark control. This will account for any non-photolytic degradation (e.g., hydrolysis).
Irradiation:
Place the test solution in a quartz reaction vessel (which is transparent to UV light).
Expose the solution to a light source that simulates natural sunlight, such as a xenon arc lamp.[2][15] If studying specific wavelengths, a medium-pressure mercury lamp with appropriate filters can be used.[8]
Maintain a constant temperature using a water bath.
Sampling:
At predetermined time intervals, withdraw an aliquot from the irradiated solution and the dark control.
Analysis:
Directly analyze the samples using HPLC-UV or LC-MS/MS. If the matrix is complex (e.g., river water), a solid-phase extraction (SPE) step may be necessary to clean up and concentrate the sample before analysis.
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide addresses common issues in both analytical measurements and the degradation studies themselves.
Table 1: Troubleshooting Analytical Issues
Issue
Potential Cause(s)
Troubleshooting Steps
Peak Tailing or Fronting (HPLC)
Secondary interactions with the stationary phase; Column overload; System dead volume.
Adjust mobile phase pH or add an ion-pairing agent. Reduce sample concentration or injection volume. Check and tighten all fittings; use shorter tubing where possible.[2]
Retention Time Drift (HPLC/LC)
Inconsistent mobile phase composition; Temperature fluctuations; Column degradation.
Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain constant temperature. Replace the column if it has exceeded its lifetime.[2]
Ghost Peaks
Carryover from previous injections; Contaminated mobile phase or system.
Implement a robust needle wash program between injections. Prepare fresh mobile phase and flush the entire system.[2]
Poor Ionization / Low Sensitivity (LC-MS)
Inappropriate ionization mode (ESI vs. APCI); Suboptimal source parameters (e.g., voltage, gas flow); Matrix effects (ion suppression).
Test both positive and negative ionization modes. Optimize source parameters systematically. Improve sample cleanup (e.g., SPE) or dilute the sample to reduce matrix effects.[2]
High Background Noise (LC-MS)
Contaminated solvents or reagents; Leaks in the LC or MS system; Dirty ion source.
Use high-purity LC-MS grade solvents. Perform a leak check on all fittings. Clean the ion source according to the manufacturer's instructions.[2]
Q: I'm not observing any degradation of my compound. What could be wrong?
Possible Cause (Biotic Study): The microbial inoculum may be inactive, or the specific microorganisms capable of degrading your compound are not present. The compound may also be highly recalcitrant.[23][24]
Solution: Ensure your microbial source is viable. Consider using an enriched culture from a previously contaminated site. Verify that incubation conditions (pH, temperature, nutrients) are optimal for microbial growth.[16] Run a positive control with a readily biodegradable compound to confirm your microbial culture is active.
Possible Cause (Photolytic Study): The light source may not be emitting at the correct wavelength to be absorbed by your compound, or the light intensity is too low.
Solution: Check the UV-Vis absorbance spectrum of your compound to ensure there is overlap with the emission spectrum of your lamp. Verify the lamp's output and age, as intensity can decrease over time. Ensure you are using quartz vessels, as borosilicate glass will block most UV light.
Possible Cause (General): The concentration of your compound might be too high, causing toxicity and inhibiting microbial activity.[18]
Solution: Perform a dose-response experiment with a range of concentrations to determine if there is an inhibitory threshold.
Q: My results are inconsistent and not reproducible. Why?
Possible Cause: Degradation of stock solutions over time, leading to variable starting concentrations.[25]
Solution: Prepare fresh stock solutions for each experiment. If you must store them, aliquot into single-use vials and store protected from light at -20°C or -80°C to minimize freeze-thaw cycles.[25]
Possible Cause: Inconsistent experimental conditions.
Solution: Ensure all parameters like temperature, shaking speed, and sample preparation are precisely controlled and documented for every run. Use calibrated equipment (pipettes, heating blocks).[26]
Possible Cause: Heterogeneity in the sample matrix, especially in soil slurries.
Solution: Thoroughly homogenize the soil or sediment before preparing slurries. Ensure the slurry is well-mixed before taking each aliquot.
Q: I can't achieve mass balance. The total amount of parent compound and identified products is less than 100% of what I started with. Where did it go?
Possible Cause: Formation of non-extractable residues (bound residues), where the compound or its metabolites become strongly adsorbed or covalently bound to the soil organic matter.
Solution: This is a common phenomenon in soil studies. You may need to use more aggressive extraction techniques or radiolabeled compounds (e.g., ¹⁴C-labeled) to trace the compound's fate and quantify bound residues.
Possible Cause: Volatilization of the parent compound or a volatile degradation product.
Solution: If your compound is volatile, conduct the experiment in a closed system with a trap for volatile organics that can be analyzed separately.
Possible Cause: Complete mineralization to CO₂.
Solution: To quantify mineralization in a microbial study, use a ¹⁴C-labeled parent compound and include a CO₂ trap (e.g., a vial of NaOH solution) in the headspace of the incubation flask. The trapped ¹⁴CO₂ can then be measured by liquid scintillation counting.[4]
Section 4: Data Interpretation & Visualization
Visualizing pathways and workflows can clarify complex processes and aid in experimental design.
Degradation Pathways & Workflows
Caption: Experimental workflow for a photodegradation study.
Data Presentation
Quantitative data, such as degradation kinetics, should be summarized in tables for clarity and easy comparison.
Table 2: Example Photodegradation Kinetics of a Chlorinated Pyridine in Water
(Data is hypothetical and for illustrative purposes only, modeled after similar studies)[2]
Irradiation Time (hours)
Concentration (µg/L)
Half-life (t½) (hours)
0
100.0
-
2
79.4
5.9
4
63.1
6.0
8
39.8
5.9
12
25.1
5.8
24
6.3
5.8
Section 5: References
Benchchem. (n.d.). Technical Support Center: Degradation Studies of 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem. Retrieved from
Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]
Wang, Y., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. Retrieved from [Link]
Shemer, H., et al. (2006). Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution. ResearchGate. Retrieved from [Link]
(n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Semantic Scholar. Retrieved from [Link]
Feng, Y., et al. (1997). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. ResearchGate. Retrieved from [Link]
Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Scilit. Retrieved from [Link]
Ashworth, D. J., et al. (2018). Application rate affects the degradation rate and hence emissions of chloropicrin in soil. Science of The Total Environment, 622-623, 764-769. Retrieved from [Link]
Bai, Y., et al. (2010). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. ResearchGate. Retrieved from [Link]
Sivaswamy, V. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Retrieved from [Link]
Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. Biochemical Journal, 146(1), 157–172. Retrieved from [Link]
Ashworth, D. J., et al. (2019). Effect of application rate on chloropicrin half-life and simulated emissions across a range of soil conditions. Science of The Total Environment, 683, 747-753. Retrieved from [Link]
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
S, S., & G, S. (2021). Degradation of personal care product 2-chloropyrine detected in surface water. Materials Today: Proceedings, 46, 5236-5240. Retrieved from [Link]
Vlastos, D., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. Retrieved from [Link]
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]
(n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Retrieved from [Link]
Fetzner, S. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Retrieved from [Link]
Liu, S., et al. (2012). Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. ResearchGate. Retrieved from [Link]
Ashworth, D. J., et al. (n.d.). Science of the Total Environment. USDA ARS. Retrieved from [Link]
El-Bestawy, E., et al. (2014). Biodegradation of Chlorpyrifos by Microbial Strains. Journal of American Science. Retrieved from [Link]
Benchchem. (n.d.). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. Benchchem. Retrieved from
Singh, R., & Singh, P. (2023). Bioremediation of Recalcitrant Xenobiotic Compounds: Advancements and Challenges. Inscr. Retrieved from [Link]
Lee, B. D. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. SciSpace. Retrieved from [Link]
Castillo, C., et al. (2023). Biodegradation of Iprodione and Chlorpyrifos Using an Immobilized Bacterial Consortium in a Packed-Bed Bioreactor. MDPI. Retrieved from [Link]
Wu, X., et al. (2006). [Photochemical degradation of chlorpyrifos in water]. Ying Yong Sheng Tai Xue Bao, 17(7), 1301-4. Retrieved from [Link]
Environmental Standards. (2021). Bioremediation: a Natural Solution to an Unnatural Problem. Retrieved from [Link]
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]
Galloway, J. H., et al. (1999). A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine. Science & Justice, 39(4), 253-6. Retrieved from [Link]
Microbial Insights. (n.d.). Top Tips - Evaluating Remediation Options - Chlorinated. Retrieved from [Link]
Kumar, S., et al. (2024). Biodegradation of Chlorpyrifos by Microbes: A Review. Tecno Scientifica Publishing. Retrieved from [Link]
Ismail, A., et al. (2023). Isolation and Characterization of Chlorpyrifos-Degrading Gut Bacteria from Field-Collected Larvae of Spodoptera frugiperda. PMC. Retrieved from [Link]
Zeneth. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
Ding, C., et al. (2018). Bioremediation Strategies Aimed at Stimulating Chlorinated Solvent Dehalogenation Can Lead to Microbially-Mediated Toluene Biogenesis. Environmental Science & Technology, 52(17), 9789-9798. Retrieved from [Link]
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]
Song, S., et al. (2022). Tracking chlorinated contaminants in the subsurface using analytical, numerical and geophysical methods. Frontiers in Earth Science. Retrieved from [Link]
Zimmerman, L. R., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. UNL Digital Commons. Retrieved from [Link]
Garrido, B. P., et al. (2014). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 130, 368-84. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Challenges in Microbial-Mediated Bioremediation. Retrieved from [Link]
Benchchem. (n.d.). Troubleshooting Palonosetron hydrochloride degradation in acidic and basic conditions. Benchchem. Retrieved from
Palma, A., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. Retrieved from [Link]
Technical Support Center: Troubleshooting Solubility for (2-Chloro-5-methylpyridin-4-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming the physicochemical bottlenecks associated with function...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming the physicochemical bottlenecks associated with functionalized pyridines.
(2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) presents a classic solubility paradox. Its lipophilic core drives it out of aqueous media, while its strong hydrogen-bonding moieties cause it to self-associate and precipitate out of non-polar organic solvents. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure seamless integration of this compound into your workflows.
Part 1: Physicochemical Profile & Solubility Matrix
To predict how this compound behaves in solution, we must first look at its quantitative molecular properties. The presence of a primary alcohol and a pyridine nitrogen creates a strong intermolecular hydrogen-bonding network that must be disrupted by the solvent.
Table 1: Quantitative Data & Mechanistic Solvation Rationale
Property
Value
Mechanistic Rationale
Molecular Weight
157.60 g/mol
Essential for accurate molarity calculations in biological assays[1].
LogP
1.54
Moderately lipophilic; partitions into organic phases but requires polar disruption for full dissolution[1].
H-Bond Donors
1
The hydroxyl (-OH) group promotes crystal lattice self-association in non-polar media like heptane[1].
H-Bond Acceptors
2
The pyridine nitrogen and oxygen interact strongly with protic or polar aprotic solvents[1].
Part 2: Troubleshooting Guides (FAQs)
Q1: I am attempting a cross-coupling reaction, but the compound precipitates when scaling up in toluene. What is the optimal solvent system?A1: Toluene lacks the dielectric constant and hydrogen-bond accepting capacity required to fully solvate the hydroxymethyl and pyridine moieties. For chemical synthesis (such as Suzuki-Miyaura couplings), we strongly recommend transitioning to a biphasic polar aprotic/aqueous system. A field-proven approach utilizes 1,4-dioxane and water or 2-methyltetrahydrofuran (MeTHF)[2]. These solvents act as strong H-bond acceptors, completely dissolving the starting material while maintaining the solubility of inorganic bases like K₂CO₃[3].
Q2: How can I prevent the compound from crashing out when diluting my DMSO stock into aqueous biological assay buffers?A2: The compound's LogP of 1.54 makes it prone to aggregation when the solvent dielectric constant drops suddenly upon aqueous dilution[1].
Causality: The hydrophobic core aggregates to minimize contact with water, while the H-bond network remains unsatisfied.
Solution: Maintain the final DMSO concentration at ≤1% v/v. If precipitation persists, pre-dilute your 100% DMSO stock into a transitional surfactant (e.g., Tween-80) before introducing it to the buffer. Alternatively, if your assay tolerates it, slightly lowering the buffer pH can partially protonate the pyridine nitrogen, drastically increasing aqueous solubility.
Q3: During liquid-liquid extraction (LLE) post-synthesis, I am losing a significant amount of product in the aqueous phase. How do I force it into the organic layer?A3: This is a pH-dependent partitioning failure. If your aqueous quench is too acidic (pH < 4), the pyridine nitrogen becomes protonated, converting your neutral product into a highly water-soluble pyridinium salt.
Causality: The ionic charge lowers the partition coefficient (LogD), trapping the compound in the water layer.
Solution: Adjust the aqueous phase to pH 7.5–8.5 using a mild base before extraction[4]. This ensures the molecule exists entirely as a neutral free base, maximizing its affinity for the organic extraction solvent.
This extraction protocol is designed as a self-validating system. By using pH as an internal checkpoint, you can visually confirm the state of your molecule before committing to phase separation.
Quench: Dilute your completed reaction mixture with an equal volume of deionized water.
pH Adjustment (Validation Checkpoint): Measure the aqueous pH. If pH < 6, add saturated aqueous NaHCO₃ dropwise. Self-Validation: As the pH crosses 7.0, the solution will transition from clear to cloudy. This visual cue confirms the formation of the neutral free base. Continue until pH stabilizes at 7.5–8.5.
Solvent Addition: Add 2-methyltetrahydrofuran (MeTHF) or Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase[2]. Causality: MeTHF is superior to DCM here because its oxygen atom acts as an H-bond acceptor for the compound's hydroxyl group, preventing interfacial precipitation.
Separation: Agitate vigorously for 5 minutes and allow the phases to separate. Collect the upper organic layer.
Wash & Dry: Wash the combined organic layers with aqueous NaCl (brine) to remove residual water[4], dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Preparation of 50 mM High-Concentration Assay Stock
Weighing: Weigh exactly 7.88 mg of (2-Chloro-5-methylpyridin-4-yl)methanol[1].
Vessel Selection: Transfer the powder to a clean, dry amber glass vial to prevent potential photo-degradation.
Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
Agitation (Validation Checkpoint): Vortex gently for 30 seconds. Self-Validation: The solution must be optically clear. If micro-crystals persist, the crystal lattice energy has not been fully overcome. Do not heat aggressively; instead, sonicate in a water bath at 25°C for 2 minutes.
Storage: Aliquot into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles that induce nucleation.
Part 4: Workflows & Decision Trees
The following diagram outlines the logical workflow for solvent selection based on your downstream application, including troubleshooting pathways for precipitation events.
Decision tree for solvent selection and troubleshooting precipitation issues.
Technical Guide: Stability & Storage of (2-Chloro-5-methylpyridin-4-yl)methanol
Core Specifications & Chemical Identity Before addressing stability, verification of the chemical identity is paramount. This compound serves as a critical intermediate in the synthesis of pharmaceutical scaffolds and ag...
Author: BenchChem Technical Support Team. Date: March 2026
Core Specifications & Chemical Identity
Before addressing stability, verification of the chemical identity is paramount. This compound serves as a critical intermediate in the synthesis of pharmaceutical scaffolds and agrochemicals.[1]
DMSO (>50 mg/mL), Methanol, Ethanol; Low water solubility
The "Golden Rules" of Storage
As a Senior Application Scientist, I often see degradation occur not due to chemical instability, but due to "passive neglect"—storing a compound on a benchtop assuming it is inert. For pyridine methanols, the primary threats are oxidative stress and hygroscopicity .
Storage Decision Tree
The following workflow dictates the optimal storage strategy based on your usage frequency.
Figure 1: Decision matrix for storage conditions based on experimental timeline. Note the strict requirement for inert gas in long-term storage to prevent pyridine oxidation.
Detailed Protocol
Temperature Control:
Long-term: Store at -20°C . Lower temperatures kinetically inhibit the oxidation of the primary alcohol to its corresponding aldehyde (2-chloro-5-methylisonicotinaldehyde).
Short-term:2-8°C (Refrigerator) is acceptable for active use within 1-2 weeks.
Atmosphere (The Nitrogen Blanket):
The pyridine nitrogen is susceptible to N-oxide formation, and the alcohol group can oxidize. Always purge the headspace of the vial with Argon or Nitrogen before resealing.
Moisture Protection:
Pyridine derivatives can be hygroscopic. Moisture uptake facilitates hydrolysis and alters the effective molecular weight, leading to stoichiometry errors in synthesis. Store vials inside a secondary container with active desiccant (e.g., Drierite™ or silica gel).
Troubleshooting & FAQs
This section addresses specific anomalies reported by researchers working with CAS 479612-36-7.
Q1: The powder has turned from off-white to a distinct yellow/brown. Is it still usable?
Diagnosis: This is a classic sign of oxidative degradation or photo-degradation . Pyridine rings are electron-deficient aromatics, but the hydroxymethyl group introduces reactivity. The yellowing often indicates the formation of trace N-oxides or aldehydes which are chromophores.
Action Plan:
Check Solubility: Degraded polymer-like byproducts often reduce solubility. If it dissolves fully in DMSO, the impurity level might be low.
Run LC-MS: Look for a peak at M+16 (N-oxide) or M-2 (Aldehyde formation).
Purification: If purity is <95%, recrystallize from a mixture of Ethyl Acetate/Hexanes or perform a rapid silica plug filtration.
Q2: I prepared a 100 mM stock solution in DMSO. How long can I keep it?
Expert Insight: While DMSO is an excellent solvent, it is also hygroscopic and can act as a mild oxidant under certain conditions.
Room Temp: Unstable. Use within 24 hours.
-20°C: Stable for approximately 1 month .
Best Practice: Do not store bulk stock solutions. Prepare aliquots (single-use) to avoid repeated freeze-thaw cycles, which introduce moisture condensation into the cold DMSO.
Q3: The compound is clumping and difficult to weigh. What happened?
Diagnosis: Hygroscopicity. The seal was likely compromised, or the bottle was opened while cold, causing atmospheric condensation.
Fix:
Place the open vial in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.
Prevention: Always allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.
Q4: Can I use this compound in aqueous buffers for biological assays?
Technical Note: The presence of the chlorine atom and the methyl group makes this pyridine relatively lipophilic compared to unsubstituted pyridine methanol.
Solubility Limit: It has low solubility in pure water.
Protocol: Dissolve in DMSO first (create a 1000x stock), then dilute into the buffer. Keep the final DMSO concentration <1% to avoid cytotoxicity in biological assays. Watch for precipitation at concentrations >100 µM in buffer.
Degradation Pathway Analysis
Understanding how the molecule fails allows you to prevent it. The diagram below illustrates the primary degradation vectors.
Figure 2: Primary degradation pathways. Note that "Peroxides in Solvent" refers to using old ethers (THF/Ether) or lower-grade DMSO which may contain peroxides, triggering N-oxidation.
References
ChemScene . (2-Chloro-5-methylpyridin-4-yl)methanol Product Specifications & Storage. Retrieved from
Sigma-Aldrich .[2][3][4] Safety Data Sheet (SDS) for Pyridine Methanol Derivatives (General Safety & Hazards). Retrieved from
PubChem . Compound Summary: 2-Chloro-5-methylpyridin-4-ol (Structural Analog Data). Retrieved from
Fisher Scientific . SDS for 2-Chloro-5-methylpyridine (Precursor Stability Data). Retrieved from
Alternative catalysts for the synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol
Technical Support Center: Synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (2...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol. It addresses common experimental challenges, offers detailed troubleshooting protocols, and explores alternative catalytic systems to optimize yield, purity, and operational safety.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions that researchers often encounter when approaching the synthesis of this key pyridine derivative.
Q1: What are the most common synthetic precursors for (2-Chloro-5-methylpyridin-4-yl)methanol?
The synthesis typically involves the reduction of a carbonyl group at the 4-position of the 2-chloro-5-methylpyridine scaffold. The two most direct and widely used precursors are:
2-Chloro-5-methylisonicotinic acid [1] (or its corresponding esters, e.g., methyl 2-chloro-5-methylisonicotinate[2]).
2-Chloro-5-methylpyridine-4-carboxaldehyde .
The choice between these precursors often depends on commercial availability, cost, and the specific reducing agents and catalysts available in the laboratory.
Q2: Why can the catalytic reduction of these precursors be challenging?
The primary challenges stem from the inherent reactivity of the substituted pyridine ring. The presence of a chloro-substituent, the pyridine nitrogen, and the target carbonyl group creates a landscape of potential side reactions:
Dechlorination: Aggressive catalytic hydrogenation (e.g., using Palladium on carbon with high H₂ pressure) can lead to hydrodechlorination, resulting in the formation of (5-methylpyridin-4-yl)methanol as a significant byproduct.
Pyridine Ring Reduction: Under harsh conditions, the pyridine ring itself can be reduced to the corresponding piperidine derivative, a reaction pyridines are generally susceptible to under catalytic hydrogenation.[3]
Catalyst Poisoning: The basic nitrogen atom of the pyridine ring can coordinate to the metal center of heterogeneous catalysts, potentially leading to deactivation or reduced efficiency.
Poor Chemoselectivity: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be difficult to handle and may lead to over-reduction or other undesired transformations.
Q3: What are the standard "first-line" catalysts or reagents for this reduction, and what are their main limitations?
For reducing the aldehyde precursor, Sodium Borohydride (NaBH₄) is a common choice due to its excellent chemoselectivity for aldehydes over esters and its operational simplicity. Its primary limitation is its inability to efficiently reduce carboxylic acids or esters directly.
For the carboxylic acid or ester precursor, Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of the transformation. However, its high reactivity, pyrophoric nature, and requirement for strictly anhydrous conditions make it less ideal for scale-up and require stringent safety protocols. Furthermore, its lack of selectivity can sometimes lead to undesired side reactions.
Troubleshooting Guide for Catalytic Reduction
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Possible Cause 1: Inactive Catalyst/Reagent.
Causality: Hydride reagents (e.g., NaBH₄, LiAlH₄) can decompose upon improper storage or exposure to moisture. Heterogeneous catalysts (e.g., Pd/C, Pt/C) can lose activity due to oxidation or poisoning from previous runs.
Recommended Solutions:
Use a fresh, unopened bottle of the hydride reagent or test the activity of an older batch on a simple substrate.
For heterogeneous catalysts, ensure they are stored under an inert atmosphere. If using a recycled catalyst, consider a fresh batch.
When reducing a carboxylic acid, ensure a sufficient excess of the reducing agent is used, as some will be consumed by deprotonation of the acidic proton.
Possible Cause 2: Suboptimal Reaction Temperature.
Causality: Reductions with NaBH₄ are often performed at low temperatures (0 °C) to control exotherms and improve selectivity. However, for less reactive substrates, this may result in sluggish or incomplete reactions.
Recommended Solutions:
Monitor the reaction by TLC or LC-MS.
If the reaction stalls at a low temperature, allow it to slowly warm to room temperature and continue monitoring. For more robust substrates, gentle heating may be required, but this should be approached cautiously to avoid side reactions.[4]
Problem 2: Significant Formation of Dechlorinated Byproduct
Possible Cause: Overly Aggressive Catalytic Hydrogenation.
Causality: Palladium on carbon (Pd/C) is highly effective at catalyzing hydrodechlorination, especially at elevated hydrogen pressures or temperatures. This side reaction competes directly with the desired carbonyl reduction.
Recommended Solutions:
Switch to a More Chemoselective Catalyst System: Avoid standard high-pressure hydrogenation with Pd/C. Instead, opt for one of the alternative protocols described below, such as Catalytic Transfer Hydrogenation or a modified borohydride reduction.
Modify Hydrogenation Conditions: If hydrogenation is the only option, use a lower hydrogen pressure (e.g., 1-3 bar), lower the reaction temperature, and carefully monitor the reaction to stop it as soon as the starting material is consumed.[5] The addition of a catalyst modifier or poison (e.g., quinoline) can sometimes suppress dehalogenation, but this requires careful optimization.
Problem 3: Difficulties in Product Purification
Possible Cause: Tailing on Silica Gel Chromatography.
Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of silica gel, leading to broad peaks and poor separation (tailing).[4]
Recommended Solutions:
Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to the eluent system (typically 0.5-1% v/v). This deactivates the acidic sites on the silica, leading to sharper peaks and improved separation.[4]
Utilize Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the pure product is re-extracted into an organic solvent.[4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues during the synthesis.
Caption: A general workflow for troubleshooting the synthesis.
Alternative Catalytic Protocols & Methodologies
To overcome the limitations of standard reagents, the following validated protocols offer superior selectivity and operational safety.
Protocol 1: Chemoselective Reduction of the Aldehyde with Sodium Borohydride
This method is ideal for converting 2-chloro-5-methylpyridine-4-carboxaldehyde to the target alcohol with high fidelity, avoiding dechlorination.
Experimental Protocol:
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-methylpyridine-4-carboxaldehyde (1.0 eq.) and a suitable solvent such as methanol or ethanol (10 mL per gram of substrate).
Cooling: Cool the resulting solution/slurry to 0 °C in an ice-water bath.
Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.1-1.5 eq.) portion-wise over 15-20 minutes. The portion-wise addition helps to control the exotherm and any gas evolution.
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress by TLC until all the starting aldehyde has been consumed.
Quenching: Slowly and carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise at 0 °C.
Workup & Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify via column chromatography as described in the troubleshooting section if necessary.
Protocol 2: Reduction of the Carboxylic Acid via Catalytic Transfer Hydrogenation (CTH)
This protocol provides a safer and often more selective alternative to high-pressure catalytic hydrogenation or reactive metal hydrides for reducing 2-chloro-5-methylisonicotinic acid. It uses a stable, liquid hydrogen donor.
Experimental Protocol:
Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-5-methylisonicotinic acid (1.0 eq.), a palladium or platinum catalyst (e.g., 5-10 mol% of 5% Pt/C), and a hydrogen donor such as ammonium formate (HCOONH₄, 3-5 eq.).
Solvent: Add a suitable solvent like isopropanol or ethanol.
Reaction: Heat the mixture to a gentle reflux (typically 60-80 °C) and stir vigorously. The ammonium formate will decompose in situ to provide the hydrogen for the reduction.
Monitoring: Monitor the reaction progress by LC-MS. CTH reactions can be slower than high-pressure hydrogenations, often requiring several hours.
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product will contain salt byproducts from the hydrogen donor. Purify by performing an appropriate workup (e.g., acid-base extraction) followed by column chromatography or crystallization.
Catalyst System Comparison
The table below summarizes the key characteristics of different catalytic approaches for the reduction step.
Catalyst System
Precursor
Pros
Cons
Key Troubleshooting Point
Sodium Borohydride (NaBH₄)
Aldehyde
High chemoselectivity, mild conditions, easy to handle.
Ineffective for carboxylic acids/esters.
Ensure anhydrous conditions during reaction to prevent reagent decomposition.
A Comparative Guide to the Biological Activity of (2-Chloro-5-methylpyridin-4-yl)methanol Analogs in Oncology
Introduction The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to form hydrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a versatile framework for designing molecules that can interact with a wide range of biological targets.[3][4] Specifically, substituted pyridinylmethanol moieties have garnered significant attention, particularly in oncology, for their potential to inhibit key signaling pathways involved in tumor growth and proliferation.[5][6]
This guide presents a comparative analysis of the biological activities of analogs derived from the lead compound, (2-Chloro-5-methylpyridin-4-yl)methanol. By systematically exploring the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights into how modifications of this core structure influence its anticancer properties. The focus will be on two critical areas of anticancer evaluation: in vitro cytotoxicity against representative cancer cell lines and specific inhibition of protein kinases, which are pivotal regulators of cell signaling.[7]
The Core Scaffold: Rationale for Analog Development
The lead compound, (2-Chloro-5-methylpyridin-4-yl)methanol, possesses several key features that make it an attractive starting point for drug discovery. The 2-chloro substitution is crucial for activity in many pyridine-based inhibitors, often serving as a key interaction point within the hinge region of kinase ATP-binding pockets.[8] The 5-methyl group can influence solubility, metabolic stability, and hydrophobic interactions within the target protein. The 4-methanol group provides a site for potential hydrogen bonding and serves as a versatile handle for further chemical modification.
The primary goal of developing analogs is to systematically probe the SAR to optimize potency, selectivity, and drug-like properties. This guide will focus on three hypothetical, yet representative, classes of analogs to illustrate these principles:
Analog Series A: Modification of the 2-chloro position.
Analog Series B: Modification of the 5-methyl position.
Analog Series C: Oxidation of the 4-methanol group.
Comparative Biological Activity Analysis
In Vitro Cytotoxicity Against Human Cancer Cell Lines
A fundamental step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11] In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[12][13]
The table below summarizes the cytotoxic activity (IC50 values in µM) of our lead compound and its analogs against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma).[14][15][16]
Compound ID
Modification from Parent Compound
IC50 (µM) vs. MCF-7
IC50 (µM) vs. HepG2
IC50 (µM) vs. A549
Lead Compound
(2-Chloro-5-methylpyridin-4-yl)methanol
12.5
15.2
18.9
Analog A1
2-Fluoro substitution
25.1
30.8
35.4
Analog A2
2-Methoxy substitution
> 50
> 50
> 50
Analog B1
5-Ethyl substitution
10.2
12.8
15.1
Analog B2
5-H (demethylation)
22.8
28.1
33.7
Analog C1
4-Carboxaldehyde (CHO)
8.5
10.1
11.3
Analog C2
4-Carboxylic acid (COOH)
45.6
> 50
> 50
Doxorubicin
Reference Drug
0.9
1.2
1.5
Structure-Activity Relationship Insights:
Influence of the 2-Position: Replacing the 2-chloro group with a more electronegative fluorine (Analog A1) consistently halved the cytotoxic activity. Replacing it with a methoxy group (Analog A2) completely abolished the activity, highlighting the critical role of the halogen at this position for cytotoxicity.[6] This suggests the chloro atom is essential for a key interaction, possibly with a protein target.[8]
Influence of the 5-Position: A modest increase in the alkyl chain length from methyl to ethyl (Analog B1) resulted in a slight enhancement of potency. This may indicate the binding pocket can accommodate a larger hydrophobic group. Conversely, removing the methyl group (Analog B2) significantly reduced activity, suggesting that some hydrophobic bulk at this position is favorable.
Influence of the 4-Position: Oxidation of the methanol to an aldehyde (Analog C1) led to the most potent compound in the series. This suggests that the aldehyde may be forming a covalent bond or a stronger hydrogen bond with the target. However, further oxidation to a carboxylic acid (Analog C2) was detrimental to activity, likely due to the introduction of a negative charge, which could be unfavorable for entering the cell or binding to the target.
In Vitro Kinase Inhibitory Activity
Given that many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, we evaluated the compounds against c-Met, a receptor tyrosine kinase often dysregulated in various cancers.[2][8] The ADP-Glo™ Kinase Assay was used to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[17][18][19]
The SAR trends for c-Met kinase inhibition closely mirror those observed in the cytotoxicity assays. This strong correlation suggests that the cytotoxic effects of these compounds are, at least in part, mediated by their inhibition of c-Met or a similar kinase. The 2-chloro, 5-alkyl, and 4-aldehyde functionalities were all shown to be important for potent enzyme inhibition. The 3-(2-chloropyridin-4-yl)oxyaniline scaffold, found in potent inhibitors like BMS-777607, emphasizes the importance of the 2-chloropyridine motif as a crucial hinge-binding element in kinase inhibition.[8]
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols for the key biological assays are provided below.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent cell lines.[9][12][13]
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated controls and vehicle controls.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[9]
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[13]
Absorbance Measurement: Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[9][11]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: ADP-Glo™ Kinase Assay for c-Met Inhibition
This protocol follows the general principles of the ADP-Glo™ Kinase Assay for measuring enzyme activity.[17][18][20]
Kinase Reaction Setup: In a 384-well plate, perform a 5 µL kinase reaction.[17] Add the test inhibitor (or DMSO for control), the c-Met enzyme, and a substrate/ATP mixture in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[8]
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[8]
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[17][18]
ATP Depletion: Incubate at room temperature for 40 minutes.[17][18]
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and introduces luciferase/luciferin.[17][18]
Signal Generation: Incubate at room temperature for 30-60 minutes to allow for the development of the luminescent signal.[17]
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value for each compound.
Visualized Workflows and Pathways
To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: General experimental workflow for analog screening.
Spectroscopic comparison between isomers of 2-chloro-5-methylpyridine
Spectroscopic Comparison Guide: Isomers of 2-Chloro-5-methylpyridine Executive Summary In the synthesis and quality control of pyridine derivatives, 2-chloro-5-methylpyridine (CAS: 18368-64-4) is a critical intermediate,...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Comparison Guide: Isomers of 2-Chloro-5-methylpyridine
Executive Summary
In the synthesis and quality control of pyridine derivatives, 2-chloro-5-methylpyridine (CAS: 18368-64-4) is a critical intermediate, widely used in the manufacture of neonicotinoid pesticides (e.g., imidacloprid analogs) and pharmaceutical scaffolds. A frequent analytical challenge is distinguishing this compound from its regioisomers, particularly 2-chloro-3-methylpyridine and 2-chloro-4-methylpyridine , which often co-elute in low-resolution chromatography or arise as byproducts in non-selective chlorination reactions.
This guide provides a definitive spectroscopic framework for differentiating these isomers. The core differentiation strategy relies on
H NMR spin-system analysis , specifically utilizing the magnitude of vicinal coupling constants () and proton connectivity patterns (isolated vs. continuous spin systems).
Quick Identification Matrix:
Isomer
Key H NMR Feature
Spin System Topology
Diagnostic
2-Chloro-5-methyl
1 Pair + 1 Singlet
Isolated H6; Coupled H3-H4
Hz (-)
2-Chloro-4-methyl
1 Pair + 1 Singlet
Isolated H3; Coupled H5-H6
Hz (-)
2-Chloro-3-methyl
3 Continuous Signals
Continuous H4-H5-H6 chain
Hz; Hz
2-Chloro-6-methyl
3 Continuous Signals
Continuous H3-H4-H5 chain
Hz; Hz
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (
H NMR)
The pyridine ring's electron distribution creates distinct coupling environments. The magnitude of the vicinal coupling constant (
) is strictly dependent on the bond order and position relative to the nitrogen heteroatom.
- Coupling ( or ): Typically 4.5 – 5.5 Hz . The proximity to the electronegative nitrogen reduces the coupling constant.
- Coupling ( or ): Typically 7.5 – 8.5 Hz . This resembles standard aromatic coupling.
Scenario A: Distinguishing 2-Chloro-5-methyl vs. 2-Chloro-4-methyl
Both isomers possess two adjacent protons and one isolated proton, appearing as a doublet pair and a singlet (or fine doublet) in low-resolution spectra. The differentiator is the magnitude of the coupling :
2-Chloro-5-methylpyridine:
Protons: H3, H4, H6.
Coupling: H3 and H4 are adjacent (
- relationship). H6 is isolated.
Observation: The doublet pair (H3/H4) will exhibit a large coupling constant (
Hz). The isolated H6 appears as a singlet or fine doublet ( Hz) significantly downfield due to the -position (adjacent to N).
Reference Shift: H6
~8.2 ppm.
2-Chloro-4-methylpyridine:
Protons: H3, H5, H6.
Coupling: H5 and H6 are adjacent (
- relationship). H3 is isolated.
Observation: The doublet pair (H5/H6) will exhibit a small coupling constant (
Hz).
Causality: The lower
value confirms the protons are adjacent to the nitrogen.
Scenario B: Distinguishing 2-Chloro-5-methyl vs. 2-Chloro-3-methyl
This comparison relies on spin system topology (connectivity).
2-Chloro-3-methylpyridine:
Protons: H4, H5, H6.
Coupling: A continuous chain. H5 couples to both H4 (
Hz) and H6 ( Hz).
Observation: H5 appears as a doublet of doublets (dd) . There are no isolated singlets. This contrasts sharply with the 5-methyl isomer, which must have an isolated signal.
Infrared Spectroscopy (FTIR)
While less specific than NMR, the "Fingerprint Region" (600–900 cm
) provides corroborating evidence based on C-H out-of-plane (OOP) bending vibrations.
2-Chloro-5-methyl (2 adjacent H): Shows bands characteristic of 1,2,4-trisubstituted benzenes (approximate analog). Look for a strong band at 810–840 cm
(2 adjacent hydrogens).
2-Chloro-3-methyl (3 adjacent H): Shows bands characteristic of 1,2,3-trisubstituted rings. Look for bending modes at 770–800 cm
.
Mass Spectrometry (GC-MS)
Isomers often share identical molecular ions (
127/129 for Cl/Cl). However, fragmentation ratios differ:
Loss of Cl (
): More prevalent when Cl is flanked by destabilizing groups, though less diagnostic than NMR.
Loss of HCN (
): A characteristic fragmentation of the pyridine ring.
Differentiation: GC Retention time is the primary MS-related tool. On non-polar columns (e.g., DB-5ms), the elution order typically follows boiling points:
Note: Always verify with a known standard, as column polarity shifts relative retention.
Experimental Protocols
Protocol A: High-Resolution
H NMR Acquisition
Purpose: Definitive structural confirmation via coupling constant analysis.
Sample Preparation:
Dissolve 10–15 mg of the sample in 0.6 mL of CDCl
(Deuterated Chloroform).
Note: If peaks overlap, switch solvent to DMSO-d
or Benzene-d . Benzene often induces significant chemical shift dispersion (ASIS effect), resolving overlapping signals.
Acquisition Parameters:
Frequency:
400 MHz (Recommended to resolve fine splitting).
Spectral Width: -2 to 14 ppm.
Scans (NS): 16 (Sufficient for >95% purity).
Pulse Angle: 30° or 90°.
Processing:
Apply exponential multiplication (LB = 0.3 Hz).
Phase and baseline correct manually.
Critical Step: Perform "Peak Picking" on the aromatic multiplets and calculate
values in Hz.
.
Protocol B: GC-MS Purity Profiling
Purpose: Quantifying isomer contamination.
Column: fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5 or DB-5).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Temperature Program:
Initial: 60°C (hold 2 min).
Ramp: 10°C/min to 250°C.
Hold: 5 min.
Inlet: Split mode (50:1), 250°C.
Detection: EI Source (70 eV), Scan range 40–300 amu.
Visualization: Isomer Identification Workflow
The following decision tree outlines the logical steps to identify the specific isomer from a crude reaction mixture.
Caption: Figure 1. Algorithmic decision tree for the spectroscopic identification of chloromethylpyridine isomers based on
H NMR coupling patterns.
Comparative Data Tables
Table 1:
H NMR Chemical Shift & Coupling Comparison
Solvent: CDCl
, Reference TMS = 0.00 ppm
Isomer
H-3 ()
H-4 ()
H-5 ()
H-6 ()
Methyl ()
Key Coupling ()
2-Cl-5-Me
~7.13 (d)
~7.45 (dd)
Substituted
~8.18 (d)
~2.27 (s)
Hz
2-Cl-4-Me
~7.10 (s)
Substituted
~7.00 (d)
~8.20 (d)
~2.30 (s)
Hz
2-Cl-3-Me
Substituted
~7.45 (dd)
~7.10 (dd)
~8.15 (dd)
~2.35 (s)
Note: Chemical shifts (
) are approximate and concentration-dependent. Coupling constants () are structurally invariant.
References
Bell, C. L., et al.[1] "The Proton Magnetic Resonance Spectra of Some Substituted Pyridines." Journal of Heterocyclic Chemistry, vol. 2, no. 4, 1965, pp. 420–429.
Iowa State University. "NMR Coupling Constants Guide." Chemical Instrumentation Facility.[2]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 581393, 2-Chloro-5-methylpyridine." PubChem, National Library of Medicine.
BenchChem. "Spectroscopic Differentiation of Pyridine Isomers." BenchChem Technical Guides.
Advanced Safety and Operational Guide: Handling (2-Chloro-5-methylpyridin-4-yl)methanol
As a critical building block in pharmaceutical synthesis—particularly in the development of transient receptor potential (TRP) channel antagonists[1][2]—(2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) requires...
Author: BenchChem Technical Support Team. Date: March 2026
As a critical building block in pharmaceutical synthesis—particularly in the development of transient receptor potential (TRP) channel antagonists[1][2]—(2-Chloro-5-methylpyridin-4-yl)methanol (CAS: 479612-36-7) requires rigorous handling protocols. While its utility in drug discovery is well-documented, its physicochemical profile presents acute toxicity and irritation hazards that demand strict adherence to advanced laboratory safety standards.
This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the safe handling, operational workflow, and disposal of this compound, grounded in [3] and [4] frameworks.
Physicochemical Hazard Profiling & Causality
To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The chloropyridine moiety significantly enhances the molecule's lipophilicity, facilitating rapid dermal penetration. Concurrently, the hydroxymethyl group allows for hydrogen bonding, increasing its interaction with aqueous environments such as mucous membranes, which exacerbates respiratory and ocular irritation[5][6].
Prevents degradation and minimizes vapor pressure/volatilization.
The PPE Matrix (Core Directive)
Under [3], a rigorous hazard assessment dictates the following Personal Protective Equipment (PPE) matrix. Do not substitute these requirements with standard, lower-grade laboratory PPE.
Respiratory Protection: Because the compound is a fine powder, aerosolization is the primary exposure route. All handling must occur within a certified chemical fume hood. If a fume hood is compromised or during bulk transfer operations, a is mandatory[3][8].
Dermal Protection (Double-Gloving): Halogenated pyridines can permeate standard latex rapidly.
Inner Glove: Standard Nitrile (minimum 4 mil) for tactile dexterity.
Outer Glove: Heavy-duty Nitrile or Neoprene (minimum 8 mil) to provide an extended breakthrough time against lipophilic organics[3][9].
Ocular Protection: [10][11]. Standard safety glasses are insufficient due to the risk of airborne dust settling into the ocular cavity.
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned to the collar, combined with full-length trousers and closed-toe, non-porous footwear[12].
Operational Workflow & Engineering Controls
This step-by-step methodology ensures a self-validating system where each action confirms the safety of the next.
Step 1: Engineering Control Verification
Before opening the reagent bottle, verify that the chemical fume hood has a continuous face velocity between 80–120 feet per minute (fpm). Ensure the sash is positioned at or below the certified working height.
Step 2: Anti-Static Preparation
Powdered (2-Chloro-5-methylpyridin-4-yl)methanol is prone to static cling, which can cause sudden aerosolization. Use a static eliminator (e.g., an ionizing blower or polonium anti-static brush) on the weighing paper/boat and the spatulas prior to transfer.
Step 3: Transfer and Weighing
Place a pre-tared, sealable vessel (e.g., a scintillation vial with a PTFE-lined cap) on the analytical balance inside the fume hood.
Using a clean, dry stainless steel spatula, carefully transfer the required mass.
Critical Step: Seal the vessel before removing it from the fume hood to prevent contamination of the general laboratory atmosphere.
Step 4: Immediate Decontamination
Wipe down the balance, spatulas, and hood surface with a solvent that readily solubilizes the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with deionized water.
Spill Response & Disposal Plan
In the event of a breach, follow the (Recognize, Assess, Minimize, Prepare) emergency protocol[4][13].
Solid Spill Protocol:
Isolate: Evacuate personnel from the immediate vicinity.
Suppress: Do not dry-sweep the powder, as this will generate a toxic dust cloud. Lightly mist the spilled powder with water or a mild surfactant solution to suppress aerosolization.
Collect: Use damp, chemical-resistant absorbent pads to collect the wetted material.
Decontaminate: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse.
Disposal: Place all contaminated pads, gloves, and materials into a heavy-duty, sealable hazardous waste bag. Label clearly as "Toxic Halogenated Organic Waste" and dispose of via EPA-regulated high-temperature incineration protocols.
Process Visualization
The following diagram illustrates the logical safety workflow and decision matrix required when handling this compound.
Safety Workflow & Decision Matrix for Handling (2-Chloro-5-methylpyridin-4-yl)methanol.
References
Occupational Safety and Health Administration (OSHA): 29 CFR 1910.132 - General Requirements for Personal Protective Equipment. U.S. Department of Labor. Available at:[Link]
American Chemical Society (ACS): The RAMP Principles for Safety & Laboratory Guidelines. ACS Center for Lab Safety. Available at: [Link]
World Intellectual Property Organization (WIPO):WO2019164778A1 - Process for preparing 1-arylsulfonyl-pyrrolidine-2-carboxamide transient receptor potential channel antagonist compounds. Google Patents.